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  • Product: 3-Desacetylvecuronium
  • CAS: 74041-85-3

Core Science & Biosynthesis

Foundational

Pharmacokinetics of 3-Desacetylvecuronium in Renal Failure: A Mechanistic and Methodological Guide

Executive Summary Vecuronium is a widely utilized intermediate-acting, non-depolarizing aminosteroid neuromuscular blocking agent (NMBA). While the parent compound is primarily cleared via hepatic uptake and biliary excr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vecuronium is a widely utilized intermediate-acting, non-depolarizing aminosteroid neuromuscular blocking agent (NMBA). While the parent compound is primarily cleared via hepatic uptake and biliary excretion, its primary active metabolite, 3-desacetylvecuronium , exhibits a fundamentally different pharmacokinetic profile. Because the deacetylation process increases the molecule's polarity, 3-desacetylvecuronium becomes highly dependent on renal filtration for systemic clearance[1].

In patients with normal renal function, this metabolite is efficiently excreted. However, in the context of renal failure—particularly during continuous intravenous infusions in the Intensive Care Unit (ICU)—the clearance of 3-desacetylvecuronium plummets. Because it retains approximately 80% of the neuromuscular blocking potency of vecuronium[2][3], its systemic accumulation leads to profound, prolonged paralysis that can persist for days after the cessation of the parent drug[4][5]. This whitepaper explores the causality behind this pharmacokinetic shift, details the comparative data, and provides a self-validating experimental protocol for quantifying these dynamics in clinical research.

Mechanistic Pathway: Hepatic Conversion and Renal Bottlenecks

The causality of prolonged blockade in renal failure lies in the structural modification of the vecuronium molecule. Hepatic metabolism (primarily via esterases and cytochrome P450 pathways) cleaves the acetyl group at the 3-position, converting vecuronium into 3-desacetylvecuronium[6]. This conversion accounts for approximately 12% of vecuronium's total clearance[3].

The removal of the acetyl group increases the hydrophilicity of the metabolite. Consequently, its volume of distribution expands, and its ability to be re-uptaken by the liver decreases, shifting the elimination burden almost entirely to the kidneys[1]. When the Glomerular Filtration Rate (GFR) drops in renal failure, the polar metabolite is trapped in the systemic circulation. It continuously competes with acetylcholine at the nicotinic acetylcholine receptors (nAChR) on the motor endplate, sustaining the blockade[7].

G Vec Vecuronium (Parent Drug) Liver Hepatic Deacetylation (Esterases / CYP450) Vec->Liver Hepatic Uptake Metabolite 3-desacetylvecuronium (~80% Potency) Liver->Metabolite ~12% Conversion Kidney Renal Filtration (Normal GFR) Metabolite->Kidney Normal Physiology RenalFail Renal Impairment (Decreased GFR) Metabolite->RenalFail Pathological State Excretion Urine Excretion (Clearance) Kidney->Excretion 0.85 ml/kg/min Clearance Accumulation Systemic Accumulation (Increased Half-Life) RenalFail->Accumulation Impaired Excretion NMJ Prolonged NMJ Blockade (Clinical Paralysis) Accumulation->NMJ Sustained nAChR Binding

Metabolic pathway and accumulation mechanism of 3-desacetylvecuronium in renal failure.

Pharmacokinetic Profiling

To understand the magnitude of the risk in renal failure, it is critical to compare the pharmacokinetic baseline of the parent drug against its active metabolite. In healthy volunteers, 3-desacetylvecuronium already exhibits a longer elimination half-life and a larger volume of distribution than vecuronium[3]. In renal failure, these parameters are exponentially exacerbated.

Quantitative Pharmacokinetic Summary

The following table synthesizes the pharmacokinetic parameters of vecuronium and 3-desacetylvecuronium, highlighting the drastic shifts observed during renal impairment[3][4][5].

Pharmacokinetic ParameterVecuronium (Normal Renal Function)3-desacetylvecuronium (Normal Renal Function)3-desacetylvecuronium (Renal Failure)
Plasma Clearance (ml/kg/min) 5.39 (5.04–7.19)3.51 (2.11–6.57)< 1.0 (Markedly Reduced)
Renal Clearance (ml/kg/min) 0.58 (0.16–0.66)0.85 (0.15–1.24)Approaching 0
Volume of Distribution (Vss, ml/kg) 152 (111–170)254 (215–410)Unchanged / Slightly Increased
Elimination Half-Life (t½β, min) 34 (25–61)116 (44–672)> 1000 (Highly Variable)
Mean Residence Time (min) 26 (18–32)67 (42–145)Markedly Prolonged
Relative NMJ Potency 100% (Reference)~80%~80% (Sustained Activity)

Data derived from nonlinear mixed-effects modeling in healthy volunteers and critically ill ICU cohorts[3][5].

Experimental Workflow: LC-MS/MS Quantification & Pharmacodynamic Validation

To accurately study the pharmacokinetics of 3-desacetylvecuronium in renal failure models, researchers must employ a highly sensitive, self-validating protocol. The methodology below pairs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with continuous Train-of-Four (TOF) monitoring.

Self-Validation Mechanism: The inclusion of a deuterated internal standard (Vecuronium-d3) ensures that any matrix effects or extraction losses inherent to uremic plasma are mathematically corrected. Simultaneously, the TOF monitoring acts as a real-time biological validator; the measured plasma concentrations must inversely correlate with the recovery of the T1/T4 twitch ratio, proving that the quantified metabolite is biologically active at the endplate.

Step-by-Step Protocol

Step 1: Subject Preparation and Pharmacodynamic Baseline

  • Establish continuous acceleromyography or electromyography on the adductor pollicis muscle.

  • Stimulate the ulnar nerve using a Train-of-Four (TOF) sequence (2 Hz for 2 seconds, repeated every 15 seconds).

  • Record the baseline T1 (first twitch) amplitude and the TOF ratio (T4/T1).

Step 2: Drug Administration and Blood Sampling

  • Administer vecuronium via continuous intravenous infusion to achieve >90% T1 depression.

  • Upon cessation of the infusion, draw 3 mL arterial blood samples into EDTA-coated tubes at precise intervals: 0, 15, 30, 60, 120, 240, 480, and 720 minutes.

  • Critical Handling: Immediately place samples on ice to prevent ex vivo degradation by plasma esterases. Centrifuge at 3000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C.

Step 3: Sample Extraction and Internal Standardization

  • Thaw plasma samples on ice. Aliquot 500 µL of plasma into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard solution (Vecuronium-d3, 100 ng/mL).

  • Perform Solid-Phase Extraction (SPE) using weak cation exchange cartridges. Condition with methanol and water, load the sample, wash with 5% methanol, and elute with 2% formic acid in acetonitrile.

  • Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of the mobile phase.

Step 4: LC-MS/MS Analysis

  • Inject 10 µL of the reconstituted sample into an LC-MS/MS system equipped with a C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Utilize a gradient elution of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) at a flow rate of 0.4 mL/min.

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Vecuronium transitions: m/z 258.2 → 122.1

    • 3-desacetylvecuronium transitions: m/z 237.2 → 101.1

  • Generate a calibration curve (1–500 ng/mL) to calculate absolute plasma concentrations.

Step 5: Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

  • Input the time-concentration data into a non-linear mixed-effects modeling software (e.g., NONMEM).

  • Fit the data to a two- or three-compartment model to derive Clearance (Cl), Volume of Distribution (Vd), and Half-life (t½).

  • Correlate the plasma concentration of 3-desacetylvecuronium with the TOF recovery time to validate the extended duration of action in the renal failure cohort.

Clinical Implications and Reversal Strategies

The accumulation of 3-desacetylvecuronium presents a severe clinical challenge. In patients with a creatinine clearance of < 30 mL/min, the termination of a vecuronium infusion does not guarantee the return of neuromuscular function[1].

While traditional reversal agents like neostigmine (an acetylcholinesterase inhibitor) can be used, their efficacy is limited if the plasma concentration of 3-desacetylvecuronium remains overwhelmingly high. Furthermore, the use of the specific encapsulating agent Sugammadex is complicated in this population. Sugammadex forms a tight, water-soluble complex with both vecuronium and 3-desacetylvecuronium[1]. However, because the sugammadex-NMBA complex itself relies entirely on renal excretion, it is not currently recommended for patients with severe renal impairment (CrCl < 30 mL/min) or those on dialysis[1][8]. There is a theoretical risk that the complex could remain in the circulation for extended periods, potentially dissociating and leading to recurarization, although clinical reports of successful off-label use exist[1].

For drug development professionals, this highlights a critical gap: the need for intermediate-acting NMBAs that undergo purely organ-independent elimination (such as cisatracurium via Hofmann elimination) or the development of novel reversal agents whose complexes are cleared via hepatic or alternative pathways[6][7].

References

  • Segredo V, Caldwell JE, Matthay MA, et al. "Persistent paralysis in critically ill patients after long-term administration of vecuronium." New England Journal of Medicine, 1992.[Link]

  • Caldwell JE, Szenohradszky J, Segredo V, et al. "The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers." Journal of Pharmacology and Experimental Therapeutics, 1994. [Link]

  • Murray MJ, DeBlock H, Erstad B, et al. "Clinical Practice Guidelines for Sustained Neuromuscular Blockade in the Adult Critically Ill Patient." Critical Care Medicine, 2016.[Link]

  • Larijani GE, Gratz I, Afshar M, et al. "Clinical Pharmacokinetics of Neuromuscular Relaxants." Journal of Clinical Anesthesia, 2010.[Link]

  • Fuhrman, B. P., & Zimmerman, J. J. "Prolonged Neuromuscular Blockade From Continuous Vecuronium in an Infant With Renal Failure Being Treated With Dialysis." Pediatric Critical Care Medicine, 2003.[Link]

Sources

Exploratory

3-Desacetylvecuronium: In Vivo Neuromuscular Blocking Potency, Pharmacokinetics, and Clinical Implications

Executive Summary Vecuronium is a widely utilized intermediate-acting aminosteroidal nondepolarizing neuromuscular blocking agent (NMBA). While vecuronium itself is highly effective for facilitating endotracheal intubati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vecuronium is a widely utilized intermediate-acting aminosteroidal nondepolarizing neuromuscular blocking agent (NMBA). While vecuronium itself is highly effective for facilitating endotracheal intubation and maintaining surgical relaxation, its primary metabolite, 3-desacetylvecuronium (3-DAV), possesses profound pharmacological activity. This technical guide provides an in-depth analysis of the in vivo neuromuscular blocking potency of 3-DAV, elucidating its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, mechanisms of accumulation, and the rigorous experimental methodologies required to quantify its effects in mammalian models.

Molecular Pharmacology and Mechanism of Action

Like its parent compound, 3-desacetylvecuronium functions as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors (nAChR) located at the motor endplate of the neuromuscular junction[1].

Causality of Action: By binding to the α-subunits of the pentameric nAChR (α2βδε in adults), 3-DAV prevents endogenous acetylcholine from binding and inducing the conformational change necessary to open the central ion channel. This competitive inhibition prevents sodium influx and potassium efflux, effectively halting endplate depolarization. Without depolarization, the action potential cannot propagate along the sarcolemma, which directly culminates in flaccid skeletal muscle paralysis[1].

MOA A Vecuronium Administration B Hepatic Deacetylation A->B Hepatic Metabolism C 3-desacetylvecuronium (3-DAV) B->C 30-40% Conversion D Binding to Postsynaptic nAChR (Competitive Antagonism) C->D High Affinity E Prevention of ACh Binding D->E F Inhibition of Endplate Depolarization E->F G Neuromuscular Blockade F->G In Vivo Paralysis

Neuromuscular blockade pathway via 3-desacetylvecuronium competitive antagonism.

In Vivo Potency and Pharmacodynamics

The in vivo potency of 3-desacetylvecuronium is uniquely high for a drug metabolite. Experimental models and human volunteer studies demonstrate that 3-DAV retains approximately 80% of the neuromuscular blocking potency of vecuronium[2].

Concentration-Effect Relationship: In human pharmacodynamic studies, the plasma concentration of 3-DAV required to produce a 50% depression of twitch tension (ED50) is approximately 123 ng/mL, compared to 102 ng/mL for vecuronium[2]. This marginal difference in ED50 underscores the clinical risk of 3-DAV accumulation; the metabolite is nearly equipotent to the parent drug, meaning even slight systemic accumulation can lead to profound and sustained paralysis[3].

Pharmacokinetics and Biodistribution

The PK profile of 3-DAV diverges significantly from vecuronium, dictating its distinct behavior in vivo. Approximately 30-40% of administered vecuronium undergoes hepatic deacetylation to form 3-DAV.

Clearance Causality: 3-DAV has a significantly lower plasma clearance (3.51 mL/kg/min) and a larger steady-state volume of distribution (254 mL/kg) compared to vecuronium[2]. The larger volume of distribution is attributed to the altered lipophilicity resulting from the loss of the acetyl group at the 3-position of the steroid nucleus. Furthermore, the terminal elimination half-life of 3-DAV is drastically prolonged (116 minutes vs. 34 minutes for vecuronium)[2]. Because renal clearance accounts for a higher proportional fraction of 3-DAV elimination (approximately 1/6th to 30%), any reduction in glomerular filtration rate (GFR) directly precipitates metabolite accumulation, extending the duration of action well beyond the intended therapeutic window[1].

Table 1: Comparative PK/PD Parameters (Vecuronium vs. 3-desacetylvecuronium)
ParameterVecuronium3-desacetylvecuroniumClinical Implication
Relative Potency 100%~80%Metabolite exerts near-equipotent paralytic effects[2].
Plasma Clearance 5.39 mL/kg/min3.51 mL/kg/minSlower elimination of metabolite leads to systemic accumulation[2].
Steady-State Vd 152 mL/kg254 mL/kgWider tissue distribution prolongs the terminal elimination phase[2].
Elimination Half-life 34 min116 minProlonged duration of action, especially in continuous infusions[2].
Renal Clearance 0.58 mL/kg/min0.85 mL/kg/minHigh dependency on renal function for metabolite clearance[2].

Experimental Methodologies: In Vivo Potency Assessment

To accurately quantify the in vivo neuromuscular blocking potency of 3-DAV, researchers employ mechanomyography (MMG) or electromyography (EMG) coupled with targeted nerve stimulation. The following protocol outlines a self-validating system for assessing 3-DAV potency in a mammalian model.

Rationale for Muscle Selection: The adductor pollicis muscle (innervated by the ulnar nerve) is the gold standard for these assays. It is a peripheral muscle that is more sensitive to NMBAs than central muscles (like the diaphragm), providing a conservative, highly sensitive measure of blockade onset and recovery[1].

Step-by-Step Protocol:

  • Subject Preparation & Anesthesia: Induce general anesthesia (e.g., using propofol/fentanyl) and secure the airway. Maintain strict normothermia and normocapnia, as hypothermia and acidosis can independently potentiate NMBA effects and skew potency data.

  • Nerve Stimulation Setup: Apply stimulating electrodes over the ulnar nerve at the wrist. Immobilize the forearm and hand to isolate the adductor pollicis muscle, ensuring that only the target muscle's force is transduced.

  • Baseline Calibration (Train-of-Four): Deliver supramaximal square-wave electrical pulses (0.2 ms duration) in a Train-of-Four (TOF) pattern at 2 Hz every 12-15 seconds. Record the baseline isometric twitch tension using a force displacement transducer. This establishes the 100% baseline required for relative potency calculations.

  • Metabolite Administration: Administer a calculated intravenous bolus of synthesized 3-desacetylvecuronium (e.g., 10-50 µg/kg) via a dedicated central or large peripheral vein.

  • Continuous Data Acquisition: Monitor the depression of the first twitch (T1) relative to baseline and the TOF ratio (T4/T1). The maximum percentage of T1 depression represents the peak pharmacodynamic effect.

  • PK/PD Modeling: Concurrently draw arterial blood samples at predetermined intervals (e.g., 2, 5, 10, 20, 30, 60, 120 minutes) to measure plasma 3-DAV concentrations via capillary gas chromatography or LC-MS/MS. Plot the concentration-effect curve to derive the ED50 and clearance rates[2].

Workflow S1 Subject Preparation (Anesthesia & Ventilation) S2 Ulnar Nerve Stimulation (Train-of-Four) S1->S2 S3 Baseline Mechanomyography (Adductor Pollicis) S2->S3 S4 IV Administration of 3-DAV (Dose Titration) S3->S4 S5 Continuous Force Transduction Monitoring S4->S5 S6 PK/PD Modeling (ED50 & Clearance Calc) S5->S6 Data Acquisition

In vivo experimental workflow for assessing 3-desacetylvecuronium potency.

Clinical and Toxicological Implications

The pharmacological profile of 3-DAV has profound implications in critical care medicine. When vecuronium is administered as a continuous infusion for sustained neuromuscular blockade (e.g., in Acute Respiratory Distress Syndrome), 3-DAV is continuously generated[4].

Renal Failure and ICU Myopathy: In patients with acute kidney injury or chronic renal failure, the renal clearance of 3-DAV is severely impaired. Because 3-DAV has an elimination half-life nearly 3.5 times longer than vecuronium, it accumulates exponentially[2]. This accumulation is a primary driver of prolonged residual paralysis and contributes to prolonged mechanical ventilation weaning times in the ICU[4]. Consequently, clinical guidelines often recommend transitioning to NMBAs with organ-independent elimination (such as cisatracurium via Hofmann elimination) in patients with significant renal or hepatic impairment to avoid the toxicological burden of 3-DAV[4].

References

  • Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key. Available at:[Link]

  • The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers | PubMed (NIH). Available at:[Link]

  • Pharmacology of neuromuscular blocking drugs | NeuroYates. Available at:[Link]

  • Vecuronium | WikiAnesthesia. Available at:[Link]

  • Clinical Practice Guidelines for Sustained Neuromuscular Blockade in the Adult Critically Ill Patient | Medscape. Available at:[Link]

Sources

Foundational

Hepatic Biotransformation of Vecuronium: The 3-Desacetylvecuronium Pathway and its Clinical Pharmacokinetics

Executive Summary Vecuronium bromide is an intermediate-acting, monoquaternary aminosteroid non-depolarizing neuromuscular blocking agent (NMBA). While it is widely utilized for surgical muscle relaxation and intubation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vecuronium bromide is an intermediate-acting, monoquaternary aminosteroid non-depolarizing neuromuscular blocking agent (NMBA). While it is widely utilized for surgical muscle relaxation and intubation, its pharmacokinetic profile is heavily dictated by its hepatic metabolism[1]. The biotransformation of vecuronium yields a highly active metabolite, 3-desacetylvecuronium , which fundamentally alters the drug's duration of action, particularly in critically ill patients or those with renal impairment[2]. This whitepaper provides an in-depth technical analysis of the enzymatic pathways, quantitative pharmacokinetics, and the self-validating bioanalytical workflows required to study this metabolic process.

Structural Pharmacology and the Deacetylation Pathway

Vecuronium was rationally designed as a monoquaternary analog of pancuronium, lacking the quaternary methyl group in the A-ring of the steroid nucleus[3]. This structural modification increases its lipid solubility, promoting rapid hepatic uptake and shifting its primary clearance mechanism away from purely renal excretion[1][3].

Once localized in the liver, vecuronium undergoes enzymatic biotransformation catalyzed by hepatic carboxylesterases (CES)[4]. The primary metabolic reaction is the hydrolysis of the acetyl ester group at the 3-position of the steroid nucleus, generating 3-desacetylvecuronium[2]. Minor parallel pathways involve deacetylation at the 17-position to form 17-desacetylvecuronium, and subsequent hydrolysis to 3,17-didesacetylvecuronium[3].

Note on Literature Discrepancies: Certain secondary sources erroneously state that vecuronium undergoes Hofmann elimination[5]. It is critical to clarify that Hofmann elimination is a spontaneous, pH- and temperature-dependent degradation pathway exclusive to benzylisoquinolinium NMBAs (e.g., atracurium)[6]. Vecuronium's degradation is strictly enzymatic and reliant on hepatic esterase activity[1].

MetabolicPathway Vec Vecuronium Bromide (Parent NMBA) CES Hepatic Carboxylesterases (Ester Hydrolysis) Vec->CES Hepatic Uptake Metab3 3-desacetylvecuronium (~80% Potency) CES->Metab3 3-position deacetylation Metab17 17-desacetylvecuronium (<10% Potency) CES->Metab17 17-position deacetylation Metab3_17 3,17-didesacetylvecuronium (Inactive) Metab3->Metab3_17 Further hydrolysis Metab17->Metab3_17 Further hydrolysis

Hepatic deacetylation pathway of vecuronium to its active and inactive metabolites.

Pharmacokinetic & Pharmacodynamic Divergence

The conversion to 3-desacetylvecuronium accounts for approximately 12% of vecuronium's total systemic clearance. However, the clinical significance of this pathway lies in the pharmacodynamic potency of the metabolite. 3-desacetylvecuronium retains approximately 80% of the neuromuscular blocking potency of the parent compound[2][7].

Furthermore, the pharmacokinetic profile of the metabolite diverges significantly from the parent drug. It exhibits a larger volume of distribution, slower plasma clearance, and a higher reliance on renal excretion.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Vecuronium vs. 3-desacetylvecuronium

ParameterVecuronium3-desacetylvecuroniumClinical Implication
Plasma Clearance (mL/kg/min)5.393.51Slower systemic elimination of the metabolite.
Steady-State Vd (mL/kg)152254Wider tissue distribution and potential for tissue binding.
Terminal Half-life (min)34116Markedly prolonged duration of action.
Renal Clearance (mL/kg/min)0.580.85Higher reliance on renal excretion for metabolite clearance.
EC50 for 50% Block (ng/mL)102123High retained potency (~80% of parent drug).

Bioanalytical Methodology: A Self-Validating Protocol

To accurately determine the PK/PD profile of vecuronium and its metabolites, robust bioanalytical quantification is required. While early landmark studies utilized capillary gas chromatography, contemporary workflows rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high-throughput capability and extreme sensitivity.

The following protocol is designed as a self-validating system , ensuring that pre-analytical variables do not compromise data integrity.

Step-by-Step LC-MS/MS Workflow
  • Plasma Sampling & Esterase Inhibition : Blood is drawn into pre-chilled EDTA tubes containing an esterase inhibitor (e.g., sodium fluoride).

    • Causality: Carboxylesterases present in plasma can continue to hydrolyze vecuronium ex vivo. Immediate chemical inhibition arrests this process, ensuring the measured concentrations of 3-desacetylvecuronium reflect true in-vivo metabolism rather than post-sampling degradation artifacts.

  • Addition of Stable Isotope-Labeled Internal Standard (SIL-IS) : A deuterated standard (e.g., d3-vecuronium) is spiked into the raw plasma matrix.

    • Self-Validation: The SIL-IS acts as an internal control. Because it shares the exact physicochemical properties of the analyte, any signal suppression from the matrix or physical loss during extraction will identically affect the SIL-IS. A stable ratio between the analyte and the IS validates the extraction efficiency of every individual sample.

  • Solid-Phase Extraction (SPE) : The plasma undergoes weak cation-exchange SPE.

    • Causality: Vecuronium and its metabolites are quaternary ammonium compounds carrying a permanent positive charge. Cation-exchange selectively traps these target molecules while neutral lipids and anionic proteins are washed away, drastically reducing background noise for mass spectrometry.

  • LC-MS/MS Quantification : The eluate is separated via liquid chromatography and ionized using electrospray ionization (ESI). Tandem mass spectrometry isolates the precursor ions and fragments them to quantify specific product ions.

  • Non-linear Mixed-Effects Modeling : The concentration-time data is integrated with PD data (e.g., adductor pollicis twitch depression) to calculate clearance, volume of distribution, and EC50.

Workflow S1 1. Plasma Sampling & Esterase Inhibition S2 2. SIL-IS Addition (Self-Validation) S1->S2 S3 3. Cation-Exchange SPE S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. PK/PD Modeling S4->S5

Self-validating bioanalytical workflow for the quantification of vecuronium and metabolites.

Clinical Translation and Rational Drug Design

The generation of 3-desacetylvecuronium has profound clinical implications. In critically ill patients in the Intensive Care Unit (ICU)—particularly those with renal impairment—continuous infusions of vecuronium lead to the systemic accumulation of 3-desacetylvecuronium[8]. Because the metabolite relies more heavily on renal clearance (0.85 mL/kg/min) than the parent drug, renal failure causes its terminal half-life to extend exponentially[2]. This accumulation is the primary mechanism behind the prolonged neuromuscular blockade and persistent paralysis frequently observed after the cessation of vecuronium infusions in the ICU[9].

Causality in Drug Design: Understanding this specific metabolic liability directly influenced the rational design of next-generation NMBAs. Rocuronium, a subsequent aminosteroid, was synthesized by replacing the acetyl ester at the 3-position of the steroid nucleus with a hydroxyl group[7]. Because it lacks the 3-acetyl target for hepatic carboxylesterases, rocuronium undergoes minimal metabolism, thereby eliminating the risk of active metabolite accumulation and providing a highly predictable recovery profile even in patients with organ dysfunction[7].

References

  • Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key. Aneskey. Available at:[Link]

  • Vecuronium. ld99.com. Available at:[Link]

  • The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. PubMed - NIH. Available at:[Link]

  • Vecuronium Bromide - Uses, Interactions, Mechanism of Action. Mobile Physiotherapy Clinic. Available at:[Link]

  • Chapter 13 – Pharmacology of Muscle Relaxants and Their Antagonists. University of Washington. Available at:[Link]

  • Nondepolarizing Neuromuscular Blocking Agents. OpenAnesthesia. Available at:[Link]

  • Clinical Pharmacokinetics of Neuromuscular Relaxants. J-Stage. Available at:[Link]

  • Pharmacology of neuromuscular blocking drugs. Deranged Physiology. Available at:[Link]

  • Vecuronium. WikiAnesthesia. Available at:[Link]

  • Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. PMC - NIH. Available at:[Link]

Sources

Exploratory

Pharmacokinetics and Analytical Quantification of 3-Desacetylvecuronium in Human Plasma

Executive Summary Vecuronium is a widely utilized intermediate-acting, non-depolarizing aminosteroidal neuromuscular blocking agent. While its primary clinical profile is well-characterized, its principal active metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vecuronium is a widely utilized intermediate-acting, non-depolarizing aminosteroidal neuromuscular blocking agent. While its primary clinical profile is well-characterized, its principal active metabolite, 3-desacetylvecuronium , presents a complex pharmacokinetic challenge. In human plasma, the terminal elimination half-life of 3-desacetylvecuronium significantly exceeds that of its parent compound. This whitepaper provides an in-depth mechanistic analysis of 3-desacetylvecuronium's elimination kinetics, explores the clinical implications of its accumulation in critically ill patients, and details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for precise plasma quantification.

Mechanistic Pharmacodynamics: Vecuronium and its Active Metabolite

Vecuronium exerts its paralytic effect through competitive antagonism of acetylcholine at post-junctional nicotinic receptors on the motor endplate 1[2]. Once administered, 30–40% of the parent drug undergoes hepatic metabolism 1[2]. The primary metabolic pathway is deacetylation, yielding 3-desacetylvecuronium, which accounts for approximately 12% of vecuronium's total clearance 3[3].

Crucially, 3-desacetylvecuronium is not an inert byproduct; it retains approximately 80% of the neuromuscular blocking potency of vecuronium 1[1]. The plasma concentration required to produce a 50% neuromuscular block (EC50) is 123 ng/mL for 3-desacetylvecuronium, compared to 102 ng/mL for the parent drug 3[3].

Pharmacokinetic Profile: The Elimination Half-Life Paradox

The central pharmacokinetic paradox of 3-desacetylvecuronium lies in its extended terminal elimination half-life ( t1/2β​ ) compared to vecuronium. In healthy human volunteers, the median elimination half-life of 3-desacetylvecuronium is 116 minutes (range: 44–672 min), which is more than triple the 34 minutes (range: 25–61 min) observed for vecuronium 3[3].

Causality Behind the Prolonged Half-Life

The extended half-life is driven by two interconnected pharmacokinetic mechanisms:

  • Increased Volume of Distribution ( Vdss​ ) : 3-desacetylvecuronium exhibits a significantly larger steady-state volume of distribution (254 mL/kg) than vecuronium (152 mL/kg) 3[3]. This indicates extensive partitioning into peripheral tissue compartments. Because a smaller fraction of the metabolite remains in the central plasma compartment, less of it is immediately available to the liver and kidneys for clearance.

  • Decreased Plasma Clearance : The total plasma clearance of the metabolite is restricted to 3.51 mL/kg/min, compared to 5.39 mL/kg/min for vecuronium 3[3].

Quantitative Data Summary

Table 1: Comparative Pharmacokinetics in Healthy Human Volunteers (Median and Range)3[3]

Pharmacokinetic ParameterVecuronium3-DesacetylvecuroniumStatistical Significance
Terminal Elimination Half-Life (min) 34 (25–61)116 (44–672) P<0.05
Plasma Clearance (mL/kg/min) 5.39 (5.04–7.19)3.51 (2.11–6.57) P<0.05
Steady-State Volume of Distribution (mL/kg) 152 (111–170)254 (215–410) P<0.05
Renal Clearance (mL/kg/min) 0.58 (0.16–0.66)0.85 (0.15–1.24) P<0.05
Mean Residence Time (min) 26 (18–32)67 (42–145) P<0.05
Neuromuscular Block EC50​ (ng/mL) 102 (71–123)123 (109–154) P<0.05

Clinical Implications: Accumulation and Persistent Paralysis

The reliance of 3-desacetylvecuronium on renal clearance (0.85 mL/kg/min vs 0.58 mL/kg/min for vecuronium) creates a severe clinical vulnerability 3[3]. In Intensive Care Unit (ICU) patients requiring long-term mechanical ventilation, continuous infusions of vecuronium often lead to the accumulation of 3-desacetylvecuronium 4[4].

When patients present with concurrent Chronic Renal Failure (CRF) or acute kidney injury, the primary elimination route for the metabolite is severed. This results in toxic plasma concentrations of 3-desacetylvecuronium, leading to persistent neuromuscular blockade—a state where patients remain paralyzed for days after the vecuronium infusion has been terminated 4[4].

MetabolicPathway Vec Vecuronium (Parent Drug) Hepatic Hepatic Metabolism (Deacetylation) Vec->Hepatic 30-40% Desacetyl 3-desacetylvecuronium (Active Metabolite) Hepatic->Desacetyl 12% of total clearance Renal Renal Excretion (Primary Clearance) Desacetyl->Renal Biliary Biliary Excretion Desacetyl->Biliary Accumulation Renal Failure / ICU Accumulation Renal->Accumulation Impaired in CRF Paralysis Persistent Neuromuscular Blockade Accumulation->Paralysis Prolonged Half-life

Metabolic pathway of vecuronium to 3-desacetylvecuronium and mechanism of clinical accumulation.

Analytical Methodology: LC-MS/MS Quantification Protocol

Accurate pharmacokinetic modeling requires precise quantification of 3-desacetylvecuronium in human plasma. Because it is a quaternary ammonium compound with a permanent positive charge, traditional Liquid-Liquid Extraction (LLE) is highly inefficient unless an ion-pairing reagent (e.g., iodide) is utilized 5[5].

The Causality of Matrix Effects: While ion-pairing enables organic partitioning, the high salt content required causes severe ion suppression (up to 76%) during Electrospray Ionization (ESI) 5[5]. Therefore, modern protocols utilize Solid-Phase Extraction (SPE) to isolate the analyte without introducing suppressive salts.

Self-Validating Protocol Design

The following protocol is a self-validating system. By introducing a stable-isotope-labeled internal standard (IS) directly into the raw plasma before any extraction steps, the IS undergoes the exact same extraction inefficiencies and matrix-induced ion suppression as 3-desacetylvecuronium. The ratio of their MS/MS peak areas remains constant, automatically correcting for analytical variance and ensuring absolute quantitative trustworthiness.

Step-by-Step Workflow
  • Sample Preparation & Protein Disruption

    • Aliquot 1.0 mL of human plasma into a microcentrifuge tube.

    • Spike the sample with 100 ng/mL of a deuterated internal standard (e.g., d3​ -3-desacetylvecuronium).

    • Add 2.0 mL of 0.1 M phosphate buffer (pH 7.2) to disrupt protein binding and vortex at 3000 rpm for 10 minutes 5[5].

  • Solid-Phase Extraction (SPE)

    • Condition a weak cation exchange SPE column (e.g., CUCCX1) with 3 mL methanol, followed by 3 mL deionized water, and 1 mL 0.1 M phosphate buffer (pH 7.2) 5[5].

    • Apply the buffered plasma sample to the column.

    • Wash sequentially with 2 mL phosphate buffer, 2 mL of a 2:1 methanol/buffer mix, and 2 mL pure methanol to elute neutral lipids and proteins 5[5].

    • Elute the quaternary amines using 2 mL of 2% formic acid in methanol. Dry the eluate under vacuum.

  • Chromatographic Separation (LC)

    • Reconstitute the dried extract in 100 µL of mobile phase A.

    • Inject onto a C18 analytical column (e.g., Gemini 5-µm, 150 × 2.0 mm).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : Acetonitrile containing 0.01% triethylamine (acts as a peak-tailing suppressor for amines) 5[5].

    • Run a gradient from 15% B to 70% B over 9.0 minutes at a flow rate of 0.700 mL/min 5[5].

  • Tandem Mass Spectrometry (MS/MS)

    • Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode.

    • Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for 3-desacetylvecuronium and the internal standard.

LCMSWorkflow Sample Human Plasma Sample Buffer Phosphate Buffer (pH 7.2) + IS Sample->Buffer SPE Solid-Phase Extraction (Cation Exchange) Buffer->SPE Neutralize & Load LC LC Separation (C18 Column) SPE->LC Elute & Reconstitute MS ESI-MS/MS (Positive Ion Mode) LC->MS Gradient Elution Data Quantification (MRM Analysis) MS->Data m/z Transitions

LC-MS/MS workflow for the quantification of 3-desacetylvecuronium in human plasma.

Conclusion

The pharmacokinetics of 3-desacetylvecuronium fundamentally dictate the safety profile of vecuronium during prolonged administration. Its terminal elimination half-life of 116 minutes—driven by a massive volume of distribution and reduced plasma clearance—creates a high risk for accumulation. For drug development professionals and clinical researchers, understanding this elimination paradox and deploying rigorous, SPE-based LC-MS/MS methodologies is critical for preventing persistent paralysis and optimizing neuromuscular blockade protocols in vulnerable patient populations.

References

  • Caldwell JE, Szenohradszky J, Segredo V, et al. "The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers." Journal of Pharmacology and Experimental Therapeutics, 1994. 3

  • Segredo V, Caldwell JE, Matthay MA, et al. "Persistent paralysis in critically ill patients after long-term administration of vecuronium." New England Journal of Medicine, 1992. 4

  • Ballard KD, Vickery WE, Nguyen LT, et al. "Quantitative Analysis of the Aminosteroidal Non-Depolarizing Neuromuscular Blocking Agent Vecuronium by LC-ESI-MS: A Postmortem." Journal of Analytical Toxicology, 2001. 5

  • OpenAnesthesia. "Nondepolarizing Neuromuscular Blocking Agents." International Anesthesia Research Society, 2023. 1

Sources

Foundational

The Accumulation of 3-Desacetylvecuronium in Intensive Care: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical exploration into the accumulation of 3-desacetylvecuronium, the primary and pharmacologically active metabolite of the neuromuscular blocking agent vecuronium, in critically ill...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration into the accumulation of 3-desacetylvecuronium, the primary and pharmacologically active metabolite of the neuromuscular blocking agent vecuronium, in critically ill patients within the Intensive Care Unit (ICU). The prolonged and unpredictable neuromuscular blockade observed in this patient population presents significant clinical challenges. This document will dissect the underlying pharmacokinetic and pathophysiological mechanisms, detail the clinical manifestations, and provide comprehensive, field-proven analytical methodologies for the monitoring of this metabolite.

Introduction: The Clinical Conundrum of Prolonged Paralysis

Vecuronium bromide is an intermediate-acting, non-depolarizing neuromuscular blocking agent widely utilized in general anesthesia and the ICU to facilitate mechanical ventilation.[1] Its metabolism, primarily through hepatic deacetylation, results in the formation of several metabolites, most notably 3-desacetylvecuronium.[2] This metabolite is not merely an inactive byproduct; it possesses significant neuromuscular blocking activity, estimated to be 50-80% of the parent compound, vecuronium.[2][3] In healthy individuals, 3-desacetylvecuronium is efficiently cleared, primarily by the kidneys.[3][4][5] However, the complex pathophysiological landscape of the ICU patient, often characterized by multi-organ dysfunction, creates a fertile ground for its accumulation, leading to prolonged and unpredictable neuromuscular blockade.[3][5][6] This extended paralysis can delay weaning from mechanical ventilation, increase the risk of complications such as ventilator-associated pneumonia, and prolong ICU stay.[7][8] Understanding the intricate interplay between the drug's pharmacology and the patient's altered physiology is paramount for mitigating these risks.

Pharmacokinetics of Vecuronium and 3-Desacetylvecuronium: A Tale of Two Clearances

The pharmacokinetic profiles of vecuronium and its 3-desacetyl metabolite differ significantly, a distinction that is magnified in the critically ill.

Vecuronium:

  • Metabolism: Primarily metabolized in the liver (approximately 30%) to 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-didesacetylvecuronium.[9][10][11]

  • Elimination: A substantial portion is excreted unchanged in the bile (40-75%) and, to a lesser extent, via the kidneys (around 30%).[9][12]

3-Desacetylvecuronium:

  • Potency: Exhibits significant neuromuscular blocking effects.[1][9][12]

  • Elimination: Relies heavily on renal elimination for clearance from the body.[3][4][5]

This differential reliance on clearance pathways is the crux of the accumulation issue in the ICU.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of vecuronium and 3-desacetylvecuronium in healthy volunteers, highlighting the longer persistence of the metabolite.

ParameterVecuronium3-DesacetylvecuroniumReference
Plasma Clearance 5.39 ml.kg⁻¹.min⁻¹3.51 ml.kg⁻¹.min⁻¹[13]
Volume of Distribution (steady-state) 152 ml.kg⁻¹254 ml.kg⁻¹[13]
Terminal Elimination Half-life 34 min116 min[13]
Mean Residence Time 26 min67 min[13]

Mechanisms of Accumulation in ICU Patients: A Multifactorial Challenge

The accumulation of 3-desacetylvecuronium in the ICU is not a single-event phenomenon but rather the result of a confluence of factors that disrupt normal drug disposition.

The Pivotal Role of Renal Dysfunction

Acute kidney injury (AKI) is a common complication in critically ill patients. Given that 3-desacetylvecuronium is primarily cleared by the kidneys, any impairment in renal function will directly lead to its accumulation.[3][4][5] Studies have consistently shown a strong correlation between the degree of renal impairment (as indicated by reduced creatinine clearance) and elevated plasma concentrations of 3-desacetylvecuronium, which in turn is associated with prolonged neuromuscular blockade.[4][5][14]

The Impact of Sepsis and Systemic Inflammation

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, profoundly alters drug pharmacokinetics.[12][15] The systemic inflammatory response can:

  • Alter Hepatic Blood Flow and Metabolism: Sepsis can initially lead to a hyperdynamic state with increased cardiac output, but can progress to reduced organ perfusion, including the liver.[16] Inflammation-mediated downregulation of cytochrome P450 enzymes can also impair hepatic drug metabolism.[9][10]

  • Increase Vascular Permeability: "Capillary leak syndrome" in sepsis leads to a shift of fluid from the intravascular to the interstitial space, increasing the volume of distribution for many drugs, including neuromuscular blocking agents.[11]

  • Induce Resistance to Neuromuscular Blockers: Paradoxically, some studies suggest that sepsis may induce a resistance to the effects of non-depolarizing neuromuscular blockers at the neuromuscular junction, potentially leading to the administration of higher or more frequent doses, further exacerbating the risk of metabolite accumulation.[5][17]

Multi-Organ Dysfunction Syndrome (MODS)

In its most severe form, critical illness manifests as Multiple Organ Dysfunction Syndrome (MODS), where the failure of one organ system can trigger a cascade of failure in others.[14] This systemic failure creates a "perfect storm" for 3-desacetylvecuronium accumulation, with concurrent hepatic and renal dysfunction severely compromising both the metabolism of the parent drug and the elimination of its active metabolite.

cluster_ICU_Patient ICU Patient Pathophysiology cluster_Drug_Metabolism Vecuronium & Metabolite Pharmacokinetics Sepsis Sepsis Systemic Inflammation Systemic Inflammation Sepsis->Systemic Inflammation Renal Dysfunction (AKI) Renal Dysfunction (AKI) Reduced 3-desacetylvecuronium Clearance Reduced 3-desacetylvecuronium Clearance Renal Dysfunction (AKI)->Reduced 3-desacetylvecuronium Clearance Primary Cause Hepatic Dysfunction Hepatic Dysfunction 3-desacetylvecuronium Formation 3-desacetylvecuronium Formation Hepatic Dysfunction->3-desacetylvecuronium Formation Altered Metabolism Systemic Inflammation->Renal Dysfunction (AKI) Systemic Inflammation->Hepatic Dysfunction Increased Vascular Permeability Increased Vascular Permeability Systemic Inflammation->Increased Vascular Permeability Altered Protein Binding Altered Protein Binding Increased Vascular Permeability->Altered Protein Binding Vecuronium Administration Vecuronium Administration Vecuronium Administration->3-desacetylvecuronium Formation 3-desacetylvecuronium Formation->Reduced 3-desacetylvecuronium Clearance Accumulation of 3-desacetylvecuronium Accumulation of 3-desacetylvecuronium Reduced 3-desacetylvecuronium Clearance->Accumulation of 3-desacetylvecuronium Prolonged Neuromuscular Blockade Prolonged Neuromuscular Blockade Accumulation of 3-desacetylvecuronium->Prolonged Neuromuscular Blockade

Figure 1: Pathophysiological cascade leading to 3-desacetylvecuronium accumulation.

Clinical Manifestations and Consequences

The primary clinical manifestation of 3-desacetylvecuronium accumulation is a profound and prolonged neuromuscular blockade that persists long after the discontinuation of vecuronium administration.[3][5][6] This can range from hours to several days.[5] The consequences for the critically ill patient are significant and include:

  • Delayed Weaning from Mechanical Ventilation: The inability to restore adequate spontaneous respiratory muscle function is a major obstacle to liberation from the ventilator.

  • Increased Risk of ICU-Acquired Weakness: Prolonged immobility and the effects of neuromuscular blockade can contribute to the development of critical illness myopathy and polyneuropathy.

  • Impaired Physical Rehabilitation: Delayed recovery of muscle function hinders early mobilization and rehabilitation efforts.

  • Increased Risk of Complications: Including deep vein thrombosis, pressure sores, and ventilator-associated pneumonia.

  • Prolonged ICU and Hospital Stay: With associated increases in healthcare costs.

Analytical Methodologies for Monitoring

The ability to accurately quantify both vecuronium and 3-desacetylvecuronium in biological matrices is crucial for both clinical research and, potentially, for therapeutic drug monitoring in high-risk patients. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity. Gas chromatography (GC) with nitrogen-sensitive detection has also been successfully employed.

Experimental Workflow: From Sample to Result

The following diagram outlines a typical workflow for the analysis of vecuronium and its metabolites in plasma.

Plasma Sample Collection Plasma Sample Collection Internal Standard Spiking Internal Standard Spiking Plasma Sample Collection->Internal Standard Spiking Sample Pre-treatment Sample Pre-treatment Internal Standard Spiking->Sample Pre-treatment Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Sample Pre-treatment->Solid-Phase Extraction (SPE) Elution Elution Solid-Phase Extraction (SPE)->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification Result Reporting Result Reporting Data Processing & Quantification->Result Reporting

Figure 2: General workflow for the bioanalysis of 3-desacetylvecuronium.

Detailed Protocol: Quantification of Vecuronium and 3-Desacetylvecuronium in Human Plasma by LC-MS/MS

This protocol is a composite based on established methods and serves as a robust starting point for method development and validation.

5.2.1 Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is employed to remove interfering substances from the plasma matrix and to concentrate the analytes of interest, thereby improving the sensitivity and robustness of the assay. A weak cation exchange sorbent is effective for retaining the quaternary ammonium structure of vecuronium and its metabolites.[18]

  • Step-by-Step Protocol:

    • Conditioning: Condition a weak cation exchange SPE cartridge (e.g., BondElut CBA) with 1 mL of methanol followed by 1 mL of water.[18]

    • Sample Pre-treatment: To 200 µL of human plasma in a polypropylene tube, add an appropriate internal standard (e.g., a deuterated analog of vecuronium). Add 200 µL of methanol to precipitate proteins.[18] Vortex for 30 seconds.

    • Loading: Apply the pre-treated sample to the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a 50:50 (v/v) methanol:water solution to remove hydrophilic impurities.[18]

    • Elution: Elute the analytes with 1 mL of a 50 mM HCl-methanol solution.[18]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[18]

5.2.2 Liquid Chromatography (LC) Parameters

  • Rationale: Reversed-phase chromatography is used to separate vecuronium, 3-desacetylvecuronium, and other potential metabolites based on their polarity. A gradient elution is typically required to achieve adequate separation in a reasonable timeframe.

  • Example Conditions:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[19]

    • Flow Rate: 0.3-0.5 mL/min.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the compounds.

    • Injection Volume: 5-10 µL.

5.2.3 Tandem Mass Spectrometry (MS/MS) Parameters

  • Rationale: MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

  • Example Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is used due to the presence of the quaternary ammonium group.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for vecuronium, 3-desacetylvecuronium, and the internal standard need to be determined by direct infusion of the analytical standards.

5.2.4 Method Validation

  • Rationale: A rigorous validation is essential to ensure the reliability of the analytical data. Validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[20][21]

  • Key Validation Parameters:

    • Selectivity: Absence of interfering peaks at the retention times of the analytes in blank matrix.[20]

    • Accuracy and Precision: Within-run and between-run accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification - LLOQ).[21]

    • Calibration Curve: A linear response over the expected concentration range.[20]

    • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[20]

    • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

    • Stability: Analyte stability under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[13]

Conclusion and Future Directions

The accumulation of 3-desacetylvecuronium is a significant and often under-recognized contributor to prolonged neuromuscular blockade in ICU patients. This phenomenon is intricately linked to the pathophysiological derangements common in critical illness, particularly renal dysfunction and sepsis. A thorough understanding of the interplay between the drug's pharmacokinetic properties and the patient's compromised physiological state is essential for clinicians to make informed decisions regarding the use of vecuronium in this vulnerable population.

For researchers and drug development professionals, the availability of robust and validated bioanalytical methods is critical for further investigating the clinical impact of 3-desacetylvecuronium accumulation. Future research should focus on:

  • Prospective clinical studies to define the precise concentration-effect relationship of 3-desacetylvecuronium in ICU patients.

  • Development of real-time monitoring strategies to guide individualized dosing of vecuronium.

  • Evaluation of alternative neuromuscular blocking agents with metabolic profiles less susceptible to alteration in critical illness.

By integrating a deeper understanding of the underlying science with advanced analytical techniques, the scientific community can work towards mitigating the risks associated with 3-desacetylvecuronium accumulation and improving outcomes for critically ill patients.

References

  • Vecuronium bromide - Wikipedia. [Link]

  • O'Connell, M. P., & Stauber, S. D. (2022). Prolonged Neuromuscular Blockade From Continuous Vecuronium in an Infant With Renal Failure Being Treated With Dialysis. Journal of Pediatric Pharmacology and Therapeutics, 27(4), 400–403. [Link]

  • Viby-Mogensen, J., & Hansen, P. H. (1987). Antagonism of vecuronium by one of its metabolites in vitro. British Journal of Anaesthesia, 59(1), 112-115. [Link]

  • Shelly, M. P., & Park, G. R. (1987). Pharmacokinetics in sepsis. British Journal of Anaesthesia, 59(7), 867-878. [Link]

  • Thapa, S., & Al-Abri, S. (2024). Vecuronium. In StatPearls. StatPearls Publishing. [Link]

  • Deranged Physiology. (2024, February 5). Pharmacology of neuromuscular blocking drugs. [Link]

  • Segredo, V., Caldwell, J. E., Matthay, M. A., Sharma, M. L., Gruenke, L. D., & Miller, R. D. (1992). Persistent paralysis in critically ill patients after long-term administration of vecuronium. The New England journal of medicine, 327(8), 524–528. [Link]

  • WikiAnesthesia. (2023, January 5). Vecuronium. [Link]

  • Anesthesia Key. (2020, March 7). Pharmacology of Neuromuscular Blocking Drugs. [Link]

  • O'Connell, M. P., & Stauber, S. D. (2022). Prolonged Neuromuscular Blockade From Continuous Vecuronium in an Infant With Renal Failure Being Treated With Dialysis. Journal of pediatric pharmacology and therapeutics : JPPT : the official journal of the Pediatric Pharmacy Advocacy Group, 27(4), 400–403. [Link]

  • MedCrave. (2016, November 4). Factors affect neuromuscular transmission and block. [Link]

  • Appadu, A., & Hunter, J. M. (1998). Pharmacology of neuromuscular blocking drugs. Continuing Education in Anaesthesia, Critical Care & Pain, 1(1), 2-7. [Link]

  • Stoicea, N., Fara, S. L., & Bergese, S. D. (2017). Navigating Anesthesia: Muscle Relaxants and Reversal Agents in Patients with Renal Impairment. Medical Science Monitor, 23, 4336-4345. [Link]

  • Furuta, T., Canfell, C., Castagnoli, K. P., Sharma, M. L., & Miller, R. D. (1988). Quantitation of pancuronium, 3-desacetylpancuronium, vecuronium, 3-desacetylvecuronium, pipecuronium and 3-desacetylpipecuronium in biological fluids by capillary gas chromatography using nitrogen-sensitive detection. Journal of chromatography, 427(1), 41–53. [Link]

  • Hunter, J. M. (2006). Neuromuscular blocking drugs in the critically ill. BJA Education, 6(3), 105–108. [Link]

  • Papazian, L., Forel, J. M., Gacouin, A., Penot-Ragon, C., Perrin, G., Loundou, A., ... & ACURASYS Study Investigators. (2010). Neuromuscular blockers in early acute respiratory distress syndrome. New England Journal of Medicine, 363(12), 1107-1116. [Link]

  • Taha, M. F., & El-Rabbat, N. A. (2018). Anesthesia and Renal Function: Perioperative Considerations. Anesthesiology Research and Practice, 2018, 5956294. [Link]

  • Mizota, T., Hoshino, H., Kudo, T., & Matsukawa, T. (1999). Sepsis attenuates the intensity of the neuromuscular blocking effect of d-tubocurarine and the antagonistic actions of neostigmine and edrophonium accompanying depression of muscle contractility of the diaphragm. Acta anaesthesiologica Scandinavica, 43(2), 196–201. [Link]

  • Martyn, J. A., & Goudsouzian, N. G. (1988). Neuromuscular blocking agents in burn patients. Journal of clinical anesthesia, 1(2), 147-150. [Link]

  • Szenohradszky, J., Caldwell, J. E., & Miller, R. D. (1995). Cumulative characteristics of atracurium and vecuronium. A simultaneous clinical and pharmacokinetic study. Anesthesiology, 82(2), 373–380. [Link]

  • Smith, C. L., & Boyd, O. (1993). Prolonged neuromuscular blockade following vecuronium infusion. Anaesthesia, 48(9), 795–797. [Link]

  • Caldwell, J. E., Szenohradszky, J., Segredo, V., Wright, P. M., McLoughlin, C., Sharma, M. L., ... & Miller, R. D. (1994). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. The Journal of pharmacology and experimental therapeutics, 270(3), 1216–1222. [Link]

  • Bion, J. F., & Prielipp, R. C. (1995). Do the pharmacokinetics of vecuronium change during prolonged administration in critically ill patients?. British journal of anaesthesia, 74(5), 558–563. [Link]

  • Kudo, K., Ishida, T., Hikiji, W., Hayashida, M., & Ikeda, N. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Forensic science international, 162(1-3), 129–133. [Link]

  • Ducharme, J., Varin, F., Bevan, D. R., Donati, F., & Théorêt, Y. (1992). High-performance liquid chromatography-electrochemical detection of vecuronium and its metabolites in human plasma. Journal of chromatography, 573(1), 79–86. [Link]

  • Murray, M. J., Cowen, J., DeBlock, H., Erstad, B., Gray, A. W., Jr, Tescher, A. N., ... & American College of Critical Care Medicine, Society of Critical Care Medicine. (2002). Clinical practice guidelines for sustained neuromuscular blockade in the adult critically ill patient. Critical care medicine, 30(1), 142–156. [Link]

  • Durant, N. N., & Katz, R. L. (1982). Structure, conformation, and action of neuromuscular blocking drugs. British Journal of Anaesthesia, 54(2), 195-208. [Link]

  • Segredo, V., Matthay, M. A., Sharma, M. L., Gruenke, L. D., Caldwell, J. E., & Miller, R. D. (1990). Prolonged paralysis in intensive care unit patients after the use of neuromuscular blocking agents: a review of the literature. Critical care medicine, 18(10), 1125–1133. [Link]

  • DrugCentral. (2023). Vecuronium. [Link]

  • de Boer, H. D., van Egmond, J., van de Pol, F., Bom, A., & Booij, L. H. (2011). Sugammadex reverses neuromuscular block induced by 3-desacetyl-vecuronium, an active metabolite of vecuronium, in the anaesthetised rhesus monkey. European journal of anaesthesiology, 28(4), 288–291. [Link]

  • Lagnese, D., & Adedipe, A. (2021). Neuromuscular blockade and their monitoring in the intensive care unit: a multicenter observational prospective study. Journal of Intensive Care, 9(1), 3. [Link]

  • Dr.Oracle. (2025, July 1). What is the recommended approach for clinical assessment of neuromuscular monitoring in Intensive Care Unit (ICU)?. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

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Exploratory

The Hidden Half-Life: Toxicity, Accumulation, and Adverse Effects of Prolonged 3-Desacetylvecuronium Exposure

Executive Summary Vecuronium is a widely utilized aminosteroidal non-depolarizing neuromuscular blocking agent (NMBA) deployed in intensive care units (ICUs) to facilitate mechanical ventilation and manage acute respirat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vecuronium is a widely utilized aminosteroidal non-depolarizing neuromuscular blocking agent (NMBA) deployed in intensive care units (ICUs) to facilitate mechanical ventilation and manage acute respiratory distress syndrome (ARDS)[1]. While the parent compound is primarily cleared via hepatic metabolism, its principal active metabolite, 3-desacetylvecuronium , relies heavily on renal excretion[1][2]. This physiological divergence creates a critical vulnerability: during prolonged infusions (>48 hours) in patients with renal impairment, 3-desacetylvecuronium accumulates to toxic levels, leading to prolonged neuromuscular blockade (PNMB) and devastating myopathic complications[2][3].

This technical guide synthesizes the pharmacokinetic anomalies, pathophysiological mechanisms, and experimental frameworks necessary for researchers and drug development professionals to understand and mitigate 3-desacetylvecuronium toxicity.

Pharmacokinetics & The Renal Vulnerability

To understand the toxicity of 3-desacetylvecuronium, one must first analyze its pharmacokinetic (PK) and pharmacodynamic (PD) profile relative to its parent drug. Vecuronium undergoes hepatic deacetylation to form three metabolites: 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-bisdesacetylvecuronium[1]. Of these, only 3-desacetylvecuronium is generated in clinically significant amounts, retaining approximately 50% to 80% of the neuromuscular blocking potency of vecuronium[4][5].

In healthy subjects, the conversion to 3-desacetylvecuronium accounts for roughly 12% of vecuronium's total clearance[6]. However, the metabolite has a significantly larger volume of distribution and a slower clearance rate. Because 3-desacetylvecuronium is highly dependent on renal elimination, patients with acute kidney injury (AKI) or chronic renal failure experience a massive prolongation of the metabolite's elimination half-life[2][4].

Quantitative PK/PD Comparison

The following table summarizes the pharmacokinetic divergence between the parent drug and its active metabolite in healthy volunteers, illustrating the baseline accumulation risk:

Pharmacokinetic ParameterVecuronium3-desacetylvecuroniumCausality / Clinical Implication
Plasma Clearance (ml/kg/min)5.393.51Slower systemic removal leads to gradual accumulation during continuous IV infusion.
Volume of Distribution (ml/kg)152254Higher tissue penetration and sequestration in peripheral compartments (e.g., muscle tissue).
Terminal Elimination Half-Life (min)34116A 3.4x longer half-life ensures the metabolite outlasts the parent drug upon infusion cessation.
Renal Clearance (ml/kg/min)0.580.85Heavy reliance on renal pathways makes the metabolite highly sensitive to nephrotoxicity.
Relative Potency (ED50) (ng/ml)102123High retained potency means accumulated plasma levels remain pharmacologically active.

(Data adapted from Caldwell et al., 1994[6])

Pathway Vec Vecuronium (Hepatic Metabolism) Metab 3-desacetylvecuronium (Active Metabolite) Vec->Metab Deacetylation Renal Renal Clearance (Primary Pathway) Metab->Renal Normal Renal Function Tox Accumulation & Toxicity (Prolonged Blockade) Metab->Tox Renal Impairment

Fig 1. Metabolic pathway and clearance routing of vecuronium and its active metabolite.

Mechanisms of Toxicity and Adverse Effects

Prolonged exposure to 3-desacetylvecuronium manifests primarily across two overlapping clinical syndromes: Prolonged Neuromuscular Blockade (PNMB) and Acute Quadriplegic Myopathy (AQM).

Prolonged Neuromuscular Blockade (PNMB)

PNMB is characterized by persistent paralysis lasting from 6 hours to over 7 days after the discontinuation of vecuronium therapy[2]. Clinical studies demonstrate that PNMB is strongly correlated with a creatinine clearance of < 30 mL/min, elevated plasma magnesium (which acts synergistically to block the neuromuscular junction), metabolic acidosis, and female sex[2][4]. In these states, the continuous occupation of post-junctional nicotinic acetylcholine receptors (nAChRs) by 3-desacetylvecuronium prevents muscle depolarization[1].

Acute Quadriplegic Myopathy (AQM) / Critical Illness Myopathy

While PNMB is a pharmacokinetic phenomenon, AQM is a profound structural degradation of the muscle itself. Prolonged chemical denervation by 3-desacetylvecuronium, particularly when co-administered with high-dose corticosteroids, alters the transcriptional regulation of contractile proteins[5][7][8].

The Causality of Myopathy: Corticosteroids upregulate the ubiquitin-proteasome pathway. Simultaneously, the lack of mechanical stretch and neural input (due to 3-desacetylvecuronium blockade) downregulates the synthesis of thick filaments. This results in the selective, catastrophic loss of Myosin Heavy Chain (MyHC) proteins, leading to flaccid paralysis that does not reverse upon drug clearance[5][7][8].

AQM_Path Accum 3-desacetylvecuronium Accumulation Denerv Prolonged Chemical Denervation Accum->Denerv Steroids Corticosteroid Co-administration Trans Transcriptional Alteration (Myosin Downregulation) Steroids->Trans Denerv->Trans Myo Myosin Heavy Chain Degradation Trans->Myo Weakness Acute Quadriplegic Myopathy (AQM) Myo->Weakness

Fig 2. Synergistic pathophysiology of Acute Quadriplegic Myopathy (AQM) in the ICU.

Experimental Protocols: In Vivo Assessment of Metabolite Toxicity

To develop safer NMBAs or reversal agents, researchers must utilize self-validating experimental models that accurately replicate ICU conditions. The following protocol details the methodology for quantifying 3-desacetylvecuronium accumulation and its myopathic sequelae in a rodent model.

Protocol: Pharmacokinetic & Structural Assessment in an AKI Model

Rationale & Causality: This protocol utilizes bilateral renal pedicle clamping to induce a reproducible uremic state, mimicking the clinical renal failure that precipitates 3-desacetylvecuronium accumulation. Train-of-Four (TOF) monitoring is selected as it provides a direct, quantifiable pharmacodynamic readout of the neuromuscular junction, independent of central nervous system sedation.

Step 1: Induction of Acute Kidney Injury (AKI)

  • Anesthetize adult male Sprague-Dawley rats using isoflurane (2-3%).

  • Perform a midline laparotomy and isolate both renal pedicles.

  • Apply atraumatic microvascular clamps to both pedicles for 45 minutes to induce ischemia-reperfusion injury, followed by clamp removal to establish acute renal impairment. (Sham-operated rats serve as controls).

Step 2: Drug Infusion Protocol

  • Cannulate the jugular vein for continuous infusion.

  • Administer a continuous IV infusion of 3-desacetylvecuronium (calibrated to maintain 90% twitch depression) alongside dexamethasone (0.5 mg/kg/day) for 48 hours.

  • Self-Validation Check: Maintain continuous hydration and monitor arterial blood gas to rule out hypoxia-induced muscle damage.

Step 3: Pharmacodynamic (TOF) and Pharmacokinetic Monitoring

  • PD Monitoring: Expose the sciatic nerve and attach stimulating electrodes. Apply a Train-of-Four (TOF) stimulation (2 Hz for 2 seconds) every 15 minutes. Record the mechanical twitch tension of the gastrocnemius muscle using a force transducer.

  • PK Sampling: Draw 0.2 mL blood samples at 0, 12, 24, 36, and 48 hours.

  • LC-MS/MS Analysis: Isolate plasma and quantify 3-desacetylvecuronium using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Causality: LC-MS/MS is strictly required over immunoassays to prevent cross-reactivity between the parent vecuronium and its desacetylated metabolites.

Step 4: Molecular and Histological Analysis

  • Euthanize the subjects at 72 hours and rapidly excise the gastrocnemius muscle.

  • Perform Western Blot analysis targeting Myosin Heavy Chain (MyHC) and Actin.

  • Diagnostic Readout: A significantly reduced MyHC-to-Actin ratio confirms the structural manifestation of Acute Quadriplegic Myopathy, proving the synergistic toxicity of the accumulated metabolite and corticosteroids.

Protocol Induction 1. AKI Model Induction Infusion 2. IV Infusion (48 Hours) Induction->Infusion Monitor 3. TOF & PK Monitoring Infusion->Monitor Analysis 4. MyHC Western Blot Analysis Monitor->Analysis

Fig 3. Self-validating experimental workflow for assessing metabolite-induced myopathy.

Clinical Management & Mitigation Strategies

For drug development professionals and clinicians, mitigating the toxicity of 3-desacetylvecuronium requires proactive systemic management:

  • Alternative NMBA Selection: In patients with known renal failure, transitioning from vecuronium to NMBAs that undergo Hoffman elimination (e.g., cisatracurium) bypasses the renal accumulation pathway entirely[7][9].

  • Daily Sedation Interruption: Implementing daily "drug holidays" allows for the assessment of spontaneous recovery, preventing silent accumulation of the metabolite[3].

  • Dialysis Limitations: It is critical to note that 3-desacetylvecuronium is not rapidly reversible with standard peritoneal dialysis, and its clearance during continuous renal replacement therapy (CRRT) remains highly variable[3][4].

References

  • Caldwell JE, Szenohradszky J, Segredo V, et al. (1994). "The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • WikiAnesthesia Contributors. (2023). "Vecuronium." WikiAnesthesia. Available at: [Link]

  • Segredo V, Caldwell JE, Matthay MA, et al. (1992). "Persistent paralysis in critically ill patients after long-term administration of vecuronium." New England Journal of Medicine. Available at: [Link]

  • Watling SM, Dasta JF. (1994). "Prolonged paralysis in intensive care unit patients after the use of neuromuscular blocking agents: a review of the literature." Critical Care Medicine. Available at: [Link]

  • e-SAFE Anaesthesia. "Neuromuscular blocking drugs in the critically ill." e-SAFE. Available at: [Link]

  • Hunter JM. (2006). "Neuromuscular blocking drugs in the critically ill." BJA Education (Oxford Academic). Available at: [Link]

  • Stevens RD, et al. (2026). "Intensive-Care-Unit-Acquired Muscle Weakness." ResearchGate. Available at: [Link]

  • Lutfi R, et al. (2018). "Prolonged Neuromuscular Blockade From Continuous Vecuronium in an Infant With Renal Failure Being Treated With Dialysis." PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

High-Performance LC-MS/MS Quantification of 3-Desacetylvecuronium in Biological Matrices: A Comprehensive Application Note &amp; Protocol

Scientific Context & Clinical Rationale Vecuronium bromide is a potent aminosteroidal non-depolarizing neuromuscular blocking agent (NMBA) routinely administered to facilitate mechanical ventilation and surgical muscle r...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Clinical Rationale

Vecuronium bromide is a potent aminosteroidal non-depolarizing neuromuscular blocking agent (NMBA) routinely administered to facilitate mechanical ventilation and surgical muscle relaxation[1]. While vecuronium itself is rapidly cleared from the bloodstream, its primary active metabolite, 3-desacetylvecuronium, retains up to 80% of the parent compound's neuromuscular blocking potency[2].

In clinical scenarios involving prolonged infusions—or in patients with hepatic or renal impairment—3-desacetylvecuronium can accumulate, leading to severe, prolonged paralysis and delayed recovery[3]. Consequently, the precise quantification of this metabolite in plasma, urine, and tissue homogenates is paramount for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and forensic toxicology investigations.

Pathway Vec Vecuronium Bromide (Parent Drug) Liver Hepatic Deacetylation (Esterases) Vec->Liver Receptor Nicotinic Acetylcholine Receptors (nAChR) Vec->Receptor Metab 3-desacetylvecuronium (Active Metabolite) Liver->Metab Metab->Receptor 80% potency Block Competitive Neuromuscular Blockade Receptor->Block

Metabolic conversion of vecuronium and competitive nAChR blockade mechanism.

Analytical Causality: Overcoming the Quaternary Ammonium Challenge

Developing a robust LC-MS/MS method for 3-desacetylvecuronium requires navigating its unique physicochemical properties. As a permanently charged quaternary ammonium compound, it is highly polar and hydrophilic, which dictates several analytical hurdles[1].

  • Chromatographic Retention : Standard reversed-phase (C18) columns struggle to retain quaternary amines, causing them to elute in the void volume where matrix effects are most severe. To counteract this, our protocol utilizes a specialized Gemini C18 column combined with controlled acidic mobile phases (0.1% formic acid) to improve peak shape and retention without relying on harsh, system-contaminating ion-pairing reagents[2].

  • Matrix Effect Mitigation via WCX-SPE : Biological matrices (plasma/urine) contain endogenous phospholipids that cause severe ion suppression in positive electrospray ionization (ESI+). To achieve a self-validating, high-recovery extraction, we employ Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE)[3]. The WCX sorbent features carboxylic acid functional groups. At pH 7.2, these groups are deprotonated (COO⁻), forming a strong ionic bond with the permanent positive charge (N⁺) of 3-desacetylvecuronium[1]. This allows aggressive washing of neutral and acidic interferences. Elution is then triggered by lowering the pH (e.g., using 5% formic acid), which neutralizes the sorbent to COOH, breaking the ionic interaction and releasing the target analyte[1].

G Sample Plasma / Urine Sample + Internal Standard Buffer Add 0.1 M Phosphate Buffer (pH 7.2) Sample->Buffer SPE Load onto WCX SPE Cartridge Buffer->SPE Wash Wash (Buffer & MeOH) Remove Neutrals SPE->Wash Elute Elute (5% FA in MeOH) Release Analyte Wash->Elute LCMS LC-MS/MS Analysis (ESI+ MRM) Elute->LCMS

Workflow for 3-desacetylvecuronium quantification via WCX-SPE and LC-MS/MS.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Standards : 3-desacetylvecuronium, Vecuronium, and Pancuronium (utilized as the Internal Standard, IS)[1].

  • Sorbent : Mixed-mode Weak Cation Exchange (WCX) SPE cartridges (e.g., 30 mg/1 mL).

  • Buffers : 0.1 M Phosphate buffer adjusted to pH 7.2.

Sample Preparation (WCX-SPE Workflow)
  • Spiking : To 1.0 mL of biological sample (plasma, urine, or tissue homogenate), add the Internal Standard (Pancuronium) to yield a final concentration of 100 ng/mL[1].

  • Dilution : Add 2.0 mL of 0.1 M phosphate buffer (pH 7.2) to the sample and vortex at 3000 rpm for 10 minutes to disrupt protein binding and ensure optimal pH for sorbent interaction[1].

  • Conditioning : Condition the WCX SPE column successively with 3 mL of methanol, 3 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 7.2)[1].

  • Loading : Apply the buffered sample to the SPE cartridge at a controlled flow rate of 1 mL/min.

  • Washing : Wash the column sequentially with 2 mL of 0.1 M phosphate buffer (pH 7.2), 2 mL of a 2:1 mixture of methanol/0.1 M phosphate buffer (pH 7.2), and 2 mL of 100% methanol[1]. (Causality note: The high-organic methanol wash removes hydrophobic interferences while the target analyte remains ionically anchored to the sorbent).

  • Elution : Elute the target analytes using 2 mL of 5% formic acid in methanol. The low pH neutralizes the sorbent, releasing the quaternary amines.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Liquid Chromatography Conditions
  • Analytical Column : Gemini 5-µm C18 (150 x 2.0 mm)[2].

  • Mobile Phase A : 0.1% Formic acid in MS-grade water.

  • Mobile Phase B : 0.1% Formic acid in MS-grade acetonitrile.

  • Flow Rate : 0.700 mL/min[2].

  • Injection Volume : 10 µL.

Mass Spectrometry (ESI+) Conditions

The mass spectrometer is operated in positive Electrospray Ionization (ESI+) mode utilizing Multiple Reaction Monitoring (MRM) to ensure maximum specificity and sensitivity.

Quantitative Data & Method Validation

The following tables summarize the optimized instrumental parameters and validation metrics, establishing the trustworthiness and reproducibility of the assay[1],[2].

Table 1: MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
3-desacetylvecuronium 515.3258.3356.4
Vecuronium 557.3279.3398.3
Pancuronium (IS) 286.4247.2430.2
Table 2: Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.7008515
9.00.7003070
12.00.7003070
12.10.7008515
19.00.7008515 (Re-equilibration)
Table 3: Method Validation Summary
Validation Parameter3-desacetylvecuronium Performance
Linearity Range 0.01 – 1.00 mg/L
Correlation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 0.005 mg/L
Limit of Quantitation (LOQ) 0.010 mg/L
Intra-day Precision (CV) < 10%
Inter-day Precision (CV) < 10%

References

  • Quantitative Analysis of the Aminosteroidal Non-Depolarizing Neuromuscular Blocking Agent Vecuronium by LC-ESI-MS: A Postmortem Investigation. Oxford Academic. 1

  • Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: A Postmortem Investigation - PubMed. NIH. 2

  • Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. ResearchGate. 3

  • Paramedic Suicide with Vecuronium Bromide - A Case Report. SciTechnol. Link

Sources

Application

Application Note: Advanced Extraction Techniques for the Quantification of 3-Desacetylvecuronium in Plasma Samples

Introduction & Pharmacological Context Vecuronium is a potent aminosteroidal non-depolarizing neuromuscular blocking agent (NMBA) routinely used to facilitate skeletal muscle relaxation during surgery and mechanical vent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Vecuronium is a potent aminosteroidal non-depolarizing neuromuscular blocking agent (NMBA) routinely used to facilitate skeletal muscle relaxation during surgery and mechanical ventilation[1]. Its primary active metabolite, 3-desacetylvecuronium (OHVEC) , retains approximately 80% of the neuromuscular blocking activity of the parent drug[1]. In clinical scenarios involving prolonged infusions or patients with renal/hepatic impairment, OHVEC can accumulate, leading to prolonged paralysis and delayed recovery.

Accurate quantification of OHVEC in plasma is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring (TDM), and forensic toxicology. However, the unique molecular architecture of OHVEC presents significant analytical challenges that require specialized sample preparation techniques.

Physicochemical Rationale for Extraction Strategies

3-Desacetylvecuronium (MW: 515.7 g/mol ) is a monoquaternary ammonium compound. Because of the permanent positive charge localized on the quaternary nitrogen, OHVEC is highly polar and hydrophilic[1],[2].

The Extraction Challenge: Standard sample preparation techniques fail when applied to OHVEC. Simple liquid-liquid extraction (LLE) using non-polar organic solvents (e.g., hexane or ethyl acetate) yields near-zero recovery because the permanently charged molecule will not partition into the organic phase. Similarly, standard reversed-phase solid-phase extraction (SPE) results in poor retention due to the lack of hydrophobic interaction.

The Solution: To successfully extract OHVEC from complex plasma matrices, the permanent charge must either be masked or exploited. This guide details the two most robust methodologies for OHVEC extraction:

  • Ion-Pairing Liquid-Liquid Extraction (IP-LLE): Masking the charge using a bulky counter-ion.

  • Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE): Exploiting the charge via electrostatic binding.

Protocol A: Ion-Pairing Liquid-Liquid Extraction (IP-LLE)

Mechanism of Action

This technique utilizes Potassium Iodide (KI) to provide a high concentration of iodide ( I− ) ions. Iodide is a large, highly polarizable anion that forms a neutral, lipophilic ion-pair complex with the quaternary ammonium cation of OHVEC[1],[3]. Once neutralized, this complex readily partitions into a moderately polar halogenated solvent like dichloromethane (DCM)[1],[4].

Step-by-Step Methodology

Note: This protocol is a self-validating system. The addition of the phosphate buffer ensures the plasma matrix is standardized to a specific pH, preventing inter-sample variability in ion-pair formation.

  • Sample Aliquoting: Transfer 1.0 mL of plasma into a clean glass centrifuge tube.

  • Internal Standard (IS) Addition: Spike the sample with an appropriate IS (e.g., Pancuronium at 100 ng/mL) to account for variable extraction efficiencies[1].

  • pH Stabilization: Add 1.0 mL of 0.8 M phosphate buffer (pH 5.4). Vortex briefly. Causality: Buffering standardizes the matrix and partially denatures plasma proteins, freeing protein-bound OHVEC.

  • Ion-Pair Formation: Add 1.0 mL of saturated Potassium Iodide (KI) solution. Vortex for 30 seconds and allow the sample to equilibrate at room temperature for 15 minutes[1].

  • Organic Extraction: Add 5.0 mL of Dichloromethane (DCM) to each sample[1],[4].

  • Mixing & Phase Separation: Mix vigorously on a mechanical shaker for 10 minutes. Centrifuge at 3000 rpm for 10 minutes to achieve distinct phase separation[1].

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean test tube, avoiding the aqueous-organic interface.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C[1].

  • Reconstitution: Reconstitute the dried extract in 50 µL of 0.1% Formic Acid : Acetonitrile (1:1, v/v) for LC-MS/MS analysis[1].

Protocol B: Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE)

Mechanism of Action

Mixed-mode SPE columns (e.g., CUCCX1 or Oasis MCX) contain a sorbent with both reversed-phase alkyl chains and strong cation-exchange (sulfonate) functional groups[1]. The quaternary amine of OHVEC binds ionically to the sulfonate groups. Because the target's charge is permanent, it cannot be eluted by simply altering the pH to neutralize the analyte. Instead, elution requires a massive excess of competing cations (protons) provided by a strong acid to displace the quaternary amine[1].

Step-by-Step Methodology

Note: The aggressive washing steps in this protocol are self-validating. Because the ionic bond between OHVEC and the sorbent is extremely strong, 100% organic washes can be used to remove neutral lipids without risking analyte breakthrough.

  • Sorbent Conditioning: Condition the mixed-mode extraction columns successively with 3 mL of Methanol, 3 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 7.2)[1].

  • Sample Loading: Dilute 1.0 mL of plasma 1:1 with 0.1 M phosphate buffer (pH 7.2). Apply the buffered sample to the column at a flow rate of ~1 mL/min[1].

  • Interference Washing:

    • Wash 1: 2 mL of 0.1 M phosphate buffer (pH 7.2) to remove aqueous-soluble proteins.

    • Wash 2: 2 mL of Methanol / 0.1 M phosphate buffer (2:1, v/v).

    • Wash 3: 2 mL of 100% Methanol to remove neutral and acidic lipids[1].

  • Column Drying: Dry the columns under maximum vacuum (>10 inHg) for 10 minutes to remove residual aqueous solvent.

  • Analyte Elution: Elute OHVEC using 3 mL of Methanol containing 1% HCl. Causality: The high concentration of H+ ions displaces the quaternary amine from the strong cation exchange sites[1].

  • Evaporation & Reconstitution: Evaporate the eluate under nitrogen at 45°C and reconstitute in 50 µL of 0.1% Formic Acid : Acetonitrile (1:1, v/v)[1].

Downstream Analytical Integration

Depending on the laboratory's instrumentation, the extracted samples can be analyzed via LC-MS/MS or GC-MS.

  • LC-MS/MS (Preferred): The reconstituted samples are injected onto a reversed-phase column (e.g., Gemini C18, 150 mm × 3.0 mm, 5 µm)[1]. A mobile phase gradient of 0.1% formic acid and acetonitrile (with 0.01% triethylamine to improve peak shape) is utilized[1]. Detection is performed in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). The primary quantitative transition for 3-desacetylvecuronium is m/z 515.3 → 258.3[1].

  • GC-MS (Alternative): If gas chromatography is required, the dried extract cannot be injected directly due to thermal instability. The extract must be derivatized with N-methyl-N-(tert.-butyldimethylsilyl)-trifluoroacetamide at 70°C to form stable tert.-butyldimethylsilyl-ethers at the 3-hydroxy steroidal position[2],[4].

Quantitative Data & Method Comparison

The following table summarizes the performance metrics and operational differences between the two extraction methodologies based on validated pharmacokinetic assays.

ParameterIon-Pairing LLE (IP-LLE)Mixed-Mode Cation Exchange (MCX-SPE)
Extraction Mechanism Lipophilic ion-pair formationIonic binding to strong cation exchange resin
Primary Reagents Saturated KI, Dichloromethane0.1 M Phosphate Buffer, 1% HCl in Methanol
Typical Recovery ~75%[3]>85%[1]
Matrix Effect Moderate ion suppression[1]Low ion suppression[1]
Derivatization (GC-MS) Required (tert.-butyldimethylsilyl)[4]Required (tert.-butyldimethylsilyl)[4]
Throughput Moderate (manual phase separation)High (automatable via 96-well plates)

Extraction Workflow Visualization

ExtractionWorkflow Plasma Plasma Sample (Contains 3-desacetylvecuronium) Split Select Extraction Method Plasma->Split LLE_Prep Add 0.8 M Phosphate Buffer (pH 5.4) + Saturated KI Solution Split->LLE_Prep Ion-Pairing LLE SPE_Cond Condition MCX Cartridge (MeOH -> H2O -> Buffer pH 7.2) Split->SPE_Cond Mixed-Mode SPE LLE_Extract Add Dichloromethane (DCM) Mix 10 min & Centrifuge LLE_Prep->LLE_Extract LLE_Org Collect Lower Organic Layer LLE_Extract->LLE_Org Evaporate Evaporate under Nitrogen at 45°C LLE_Org->Evaporate SPE_Load Load Buffered Plasma Sample SPE_Cond->SPE_Load SPE_Wash Wash (Buffer -> MeOH/Buffer -> MeOH) SPE_Load->SPE_Wash SPE_Elute Elute with 1% HCl in Methanol SPE_Wash->SPE_Elute SPE_Elute->Evaporate Reconstitute Reconstitute in 0.1% FA : ACN (1:1) Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 1: Parallel workflows for IP-LLE and MCX-SPE extraction of 3-desacetylvecuronium from plasma.

References

  • Quantitative Analysis of the Aminosteroidal Non-Depolarizing Neuromuscular Blocking Agent Vecuronium by LC-ESI-MS: A Postmortem. Journal of Analytical Toxicology. 1

  • Quantitation of pancuronium, 3-desacetylpancuronium, vecuronium, 3-desacetylvecuronium, pipecuronium and 3-desacetylpipecuronium in biological fluids by capillary gas chromatography using nitrogen-sensitive detection. PubMed (nih.gov). 2

  • Gas chromatographic-mass spectrometric assay for rocuronium with potential for quantifying its metabolite, 17-desacetylrocuronium, in human plasma. PubMed (nih.gov). 3

  • Quantification of the neuromuscular blocking agent rocuronium and its putative metabolite 17-desacetylrocuronium in heparinized plasma by capillary gas chromatography using a nitrogen sensitive detector. PubMed (nih.gov). 4

Sources

Method

Quantitative Analysis of 3-Desacetylvecuronium in Human Plasma by LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, robust, and sensitive method for the quantification of 3-desacetylvecuronium in huma...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and sensitive method for the quantification of 3-desacetylvecuronium in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 3-Desacetylvecuronium is the principal and pharmacologically active metabolite of the neuromuscular blocking agent vecuronium.[1] Due to its potent neuromuscular blocking activity and longer elimination half-life compared to the parent drug, its accumulation can lead to prolonged muscle paralysis, particularly in critically ill patients receiving long-term vecuronium infusions.[1] Accurate monitoring is therefore crucial for clinical management, pharmacokinetic studies, and forensic toxicology. The methodology described herein utilizes Solid-Phase Extraction (SPE) for sample cleanup and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Introduction: The Clinical Significance of 3-Desacetylvecuronium

Vecuronium is a widely used non-depolarizing neuromuscular blocking agent that facilitates tracheal intubation and provides skeletal muscle relaxation during surgery or mechanical ventilation.[2] It is primarily metabolized in the liver to form several derivatives, with 3-desacetylvecuronium being the most significant.[2] This metabolite is not inert; it possesses approximately 80% of the neuromuscular blocking potency of vecuronium itself.[3]

Crucially, 3-desacetylvecuronium exhibits a different pharmacokinetic profile than its parent compound, characterized by a smaller plasma clearance and a longer terminal elimination half-life.[1] This creates a clinical risk, as the metabolite can accumulate, especially in patients with hepatic or renal impairment, leading to unexpected and prolonged neuromuscular blockade.[1] Consequently, the ability to selectively and accurately quantify 3-desacetylvecuronium in biological matrices like plasma is essential for patient safety, therapeutic drug monitoring, and understanding the complete pharmacological profile of vecuronium administration.

LC-MS/MS stands as the definitive analytical technique for this purpose. Its inherent specificity, derived from the monitoring of specific precursor-to-product ion transitions, allows for confident differentiation from the parent drug and other metabolites, while its sensitivity enables quantification at clinically relevant concentrations.[4][5]

Analytical Workflow Overview

The entire process, from sample receipt to final data analysis, follows a systematic and validated workflow designed to ensure accuracy and reproducibility. The key stages are outlined in the diagram below.

G cluster_pre Pre-Analytical cluster_spe Sample Preparation (SPE) cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection (e.g., EDTA tube) InternalStandard Internal Standard Spiking SampleCollection->InternalStandard Deproteinization Protein Precipitation (Acetonitrile) InternalStandard->Deproteinization Condition Cartridge Conditioning Deproteinization->Condition Load Sample Loading Condition->Load Wash Interference Wash Load->Wash Elute Analyte Elution Wash->Elute DryReconstitute Dry-down & Reconstitution Elute->DryReconstitute LC_Separation LC Separation (Reversed-Phase) DryReconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Quantification & Data Review MS_Detection->Data_Analysis

Caption: Overall analytical workflow for 3-desacetylvecuronium quantification.

Detailed Experimental Protocols

  • 3-Desacetylvecuronium reference standard

  • Internal Standard (IS): Pancuronium bromide (structurally similar, chromatographically resolved) or a stable isotope-labeled analog of 3-desacetylvecuronium.

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid (LC-MS grade)

  • Hydrochloric Acid (HCl)

  • Human Plasma (drug-free, for calibration standards and quality controls)

  • Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) cartridges

This protocol is optimized for the extraction of quaternary amine compounds from a complex biological matrix. The weak cation exchange mechanism provides a highly selective interaction based on the positive charge of 3-desacetylvecuronium, leading to a cleaner extract than liquid-liquid extraction.[5]

Step-by-Step Procedure:

  • Sample Thawing & Aliquoting: Thaw frozen plasma samples on ice or in a refrigerator to prevent protein degradation.[6] Gently vortex and centrifuge to pellet any precipitates. Transfer a 200 µL aliquot of plasma to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard to all samples, calibrators, and quality controls (QCs) to achieve a final concentration of approximately 50 ng/mL. The IS corrects for variability during sample preparation and instrumental analysis.

  • Deproteinization: Add 400 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at >10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the WCX cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Carefully transfer the supernatant from the deproteinized sample (Step 3) onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or gentle vacuum.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of a 50:50 (v/v) methanol-water solution.

  • Elution: Elute the analytes from the cartridge with 1 mL of a 50 mM HCl-methanol solution.[5] The acidic mobile phase disrupts the ionic interaction, releasing the analyte.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex to ensure complete dissolution and transfer to an LC autosampler vial.

Instrumental Parameters: LC-MS/MS

Chromatographic separation is performed using a reversed-phase C18 column. The gradient elution ensures that 3-desacetylvecuronium is adequately retained and separated from matrix components and the internal standard.

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC SystemProvides robust and reproducible separation.
Column C18, 2.1 x 100 mm, 3.5 µm (e.g., Gemini C18)[4]Standard for retaining moderately polar compounds like 3-desacetylvecuronium.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 5% B to 70% B over 5 min, hold 1 min, return to 5% B, re-equilibrate 2 minA typical gradient to ensure sharp peak shape and separation.
Flow Rate 0.400 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Volume 10 µLBalances sensitivity with potential for matrix effects.

Detection is performed on a triple quadrupole mass spectrometer, which enables the highly selective and sensitive technique of Multiple Reaction Monitoring (MRM).

G ESI ESI Source (Ionization) Q1 Q1: Precursor Ion Selection (m/z 258.1) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 99.9) Q2->Q3 Detector Detector Q3->Detector

Caption: The principle of Multiple Reaction Monitoring (MRM) for selective detection.

The parameters below are optimized for the detection of 3-desacetylvecuronium. It is crucial to optimize collision energies and other voltages on the specific instrument being used.

ParameterRecommended SettingRationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveThe quaternary amine structure is readily protonated.
Capillary Voltage +2.5 to +3.5 kVOptimized for stable spray and ion generation.
Source Temp. 120 °CPrevents thermal degradation of the analyte.
Desolvation Temp. 350 °CAids in solvent evaporation and ion desolvation.
Gas Flow Instrument DependentOptimized for ion formation and transmission.

MRM Transitions:

3-Desacetylvecuronium, like other aminosteroidal muscle relaxants, can form a doubly charged molecule ([M+H]²⁺) which is often the most abundant ion in the mass spectrum.[5] This provides a highly specific precursor for MS/MS analysis.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z] (Quantifier)Product Ion (Q3) [m/z] (Qualifier)Collision Energy (eV)
3-Desacetylvecuronium 258.1 ([M+H]²⁺)99.9100.9Optimize (20-35)
Pancuronium (IS) 286.2 ([M]²⁺)99.9100.9Optimize (25-40)
  • Causality: The precursor ion at m/z 258.1 corresponds to the doubly charged molecule of 3-desacetylvecuronium.[5] The collision energy is applied in the collision cell (Q2) to fragment this precursor. The product ion at m/z 99.9 is a characteristic fragment corresponding to the methylpiperazine moiety, providing structural confirmation and high specificity.[5] A second "qualifier" transition is monitored to increase confidence in identification by ensuring a consistent ion ratio.

Data Analysis and Method Validation

  • Quantification: Peak areas of the quantifier MRM transition for 3-desacetylvecuronium are integrated and normalized to the peak area of the internal standard.

  • Calibration: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the prepared standards. A linear range of 0.5 - 200 ng/mL is typically sufficient for clinical samples.[5]

  • Trustworthiness & Validation: The method's reliability must be established through validation. Key parameters include:

    • Linearity: Correlation coefficient (r²) should be >0.99.

    • Limit of Quantitation (LOQ): The lowest concentration quantifiable with acceptable precision and accuracy, often in the low ng/mL range.[4]

    • Precision & Accuracy: Intra- and inter-day precision (as coefficient of variation, CV%) should be <15%, and accuracy (as % bias) should be within ±15%.[4]

    • Selectivity: Absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Conclusion

The described LC-MS/MS method provides the necessary sensitivity, specificity, and reliability for the routine quantification of 3-desacetylvecuronium in human plasma. The use of weak cation exchange SPE ensures a clean sample extract, minimizing matrix effects and maximizing instrument uptime. By accurately measuring levels of this active metabolite, researchers and clinicians can better understand the pharmacokinetics of vecuronium, optimize dosing strategies, and enhance patient safety by preventing prolonged neuromuscular blockade.

References

  • Caldwell, J. E., Laster, M. J., Magorian, T., Heier, T., Strijbos, M. J., & Miller, R. D. (1995). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. Anesthesiology, 82(1), 6-16. [Link]

  • WikiAnesthesia. (2023, January 5). Vecuronium. [Link]

  • Vorce, S. P., Sklerov, J. H., & Levine, B. (2008). Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: A postmortem investigation. Journal of analytical toxicology, 32(6), 407–411. [Link]

  • Vorce, S. P., Mallak, C. T., & Jacobs, A. (2008). Quantitative Analysis of the Aminosteroidal Non-Depolarizing Neuromuscular Blocking Agent Vecuronium by LC-ESI-MS: A Postmortem Investigation. Journal of Analytical Toxicology, 32(6), 407-411. [Link]

  • Kudo, K., Uekita, I., Nishida, M., Usumoto, Y., Sameshima, N., & Ikeda, N. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Forensic Science International, 162(1-3), 129-134. [Link]

  • Pharmacology of Vecuronium (Norcuron); Mechanism of action, pharmacokinetics, Effects, Uses. (2025, March 11). YouTube. [Link]

  • Deranged Physiology. (n.d.). Vecuronium. [Link]

  • Overmyer, K. A., Shishkova, E., Miller, I. J., Balnis, J., Bernstein, M. N., Peters-Clarke, T. M., Meyer, J. G., Quan, Q., Muehlbauer, M. J., Kwiecien, N. W., Ferdaus, M. Z., Russell, J. D., Bailey, D. J., Richards, V. L., Hebert, A. S., Westphall, M. S., & Coon, J. J. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR protocols, 2(4), 100881. [Link]

Sources

Application

Application Note: Protein Binding Assay Protocols for 3-Desacetylvecuronium

Introduction & Clinical Rationale Vecuronium is a widely utilized aminosteroidal non-depolarizing neuromuscular blocking agent. In the liver, it undergoes deacetylation to form three distinct metabolites, the most clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Rationale

Vecuronium is a widely utilized aminosteroidal non-depolarizing neuromuscular blocking agent. In the liver, it undergoes deacetylation to form three distinct metabolites, the most clinically significant being 3-desacetylvecuronium [1]. Unlike the parent drug, 3-desacetylvecuronium is highly active, retaining approximately 50% to 80% of the neuromuscular blocking potency of vecuronium[1][2].

In healthy surgical patients, this metabolite is rapidly cleared. However, in intensive care unit (ICU) patients—particularly those with renal insufficiency—3-desacetylvecuronium accumulates significantly[1][3]. The combination of decreased renal clearance and a larger volume of distribution leads to prolonged paralysis and delayed neuromuscular recovery[1][3].

Because only the unbound (free) fraction of a drug can interact with nicotinic acetylcholine receptors or be cleared by glomerular filtration, determining the plasma protein binding of 3-desacetylvecuronium is critical. While vecuronium is known to be 60–80% protein-bound[4][5], the specific binding characteristics of its more polar active metabolite require precise quantification to optimize dosing and predict toxicity in renally impaired patients.

Experimental Design & Causality

To accurately determine the unbound fraction of 3-desacetylvecuronium, a Rapid Equilibrium Dialysis (RED) assay coupled with Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the method of choice.

  • Why Equilibrium Dialysis over Ultrafiltration? Aminosteroidal compounds are highly lipophilic and often exhibit severe non-specific binding to the polymer membranes used in centrifugal ultrafiltration devices. The RED system utilizes a regenerated cellulose membrane (8,000 Da MWCO) that minimizes non-specific binding while allowing rapid equilibration (4–6 hours) compared to traditional dialysis (12–24 hours).

  • Why LC-ESI-MS? 3-desacetylvecuronium is a quaternary ammonium compound that lacks a strong UV chromophore, making standard HPLC-UV detection insensitive. LC-ESI-MS in positive ion mode provides the necessary sensitivity and specificity to detect sub-nanogram levels of the metabolite in dialysate buffer without interference from endogenous plasma proteins[6].

Pharmacokinetic & Binding Parameters

Understanding the pharmacokinetic differences between the parent drug and its active metabolite is essential for interpreting protein binding data.

Table 1: Comparative Pharmacokinetics of Vecuronium and 3-Desacetylvecuronium[1]

ParameterVecuronium3-Desacetylvecuronium
Neuromuscular Potency 100% (Reference)~50% - 80% of parent
Plasma Clearance 5.39 mL/kg/min3.51 mL/kg/min
Steady-State Volume of Distribution 152 mL/kg254 mL/kg
Terminal Elimination Half-Life 34 min (range 25–61)116 min (range 44–672)
Renal Clearance 0.58 mL/kg/min0.85 mL/kg/min
Reported Plasma Protein Binding 60% - 80%[5]Assay Dependent (Target of Protocol)

Step-by-Step Protocol: Rapid Equilibrium Dialysis & LC-MS/MS

Materials & Reagents
  • Rapid Equilibrium Dialysis (RED) Device base plate and inserts (8,000 MWCO).

  • Human Plasma (K2EDTA), adjusted to pH 7.4.

  • Phosphate-Buffered Saline (PBS), 100 mM, pH 7.4.

  • 3-Desacetylvecuronium analytical standard.

  • Internal Standard (IS): Pancuronium or a deuterated vecuronium analog[7].

  • LC-MS grade Acetonitrile, Water, and Formic Acid.

Step 1: Plasma Preparation and Spiking
  • Thaw human plasma at 37°C and centrifuge at 2,000 × g for 10 minutes to remove lipid aggregates.

  • Prepare a 1 mg/mL stock solution of 3-desacetylvecuronium in 50% methanol/water.

  • Spike the human plasma to achieve clinically relevant concentrations (e.g., 100 ng/mL and 500 ng/mL). Causality Note: Ensure the organic solvent concentration in the final plasma sample does not exceed 1% (v/v) to prevent protein denaturation, which would artificially alter binding affinities.

  • Incubate the spiked plasma at 37°C for 30 minutes to allow physiological protein binding equilibrium to establish prior to dialysis.

Step 2: Equilibrium Dialysis Setup
  • Pipette 200 µL of the spiked plasma into the sample (red) chamber of the RED insert.

  • Pipette 350 µL of PBS (pH 7.4) into the adjacent buffer (white) chamber.

  • Seal the base plate with an adhesive film to prevent evaporation, which would alter osmotic pressures and drug concentrations.

  • Incubate the plate on an orbital shaker at 250 rpm and 37°C for 4 to 6 hours.

Step 3: Sample Harvesting and Matrix Matching

Causality Note: Matrix matching is critical for LC-MS/MS analysis. Differences in the matrix between the plasma and buffer samples will cause unequal ionization suppression or enhancement (matrix effects) in the mass spectrometer, leading to skewed binding calculations.

  • Carefully pierce the seal and aspirate 50 µL from the plasma chamber into a clean microcentrifuge tube. Add 50 µL of blank PBS to this tube.

  • Aspirate 50 µL from the buffer chamber into a separate tube. Add 50 µL of blank human plasma to this tube.

  • Add 300 µL of ice-cold acetonitrile containing the Internal Standard (100 ng/mL) to both tubes to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to LC vials for analysis.

Step 4: LC-ESI-MS Quantification

Configure the LC-MS/MS based on validated forensic methodologies for aminosteroids[6][7]:

  • Column: Gemini 5-µm C18 (Phenomenex) or equivalent, maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 15% B to 70% B over 9.0 minutes, flow rate 0.700 mL/min[7].

  • Ionization: Positive Electrospray Ionization (+ESI).

  • MRM/SIM Transitions: Monitor m/z 515.3 (M+) → 258.3 and 356.4 for 3-desacetylvecuronium[6][7].

Data Analysis & Self-Validation

Calculate the fraction unbound ( fu​ ) and fraction bound ( fb​ ) using the peak area ratios (Analyte/IS) obtained from the LC-MS/MS:

fu​=Concentration in Plasma ChamberConcentration in Buffer Chamber​

fb​=1−fu​

Self-Validating Quality Control Check: To ensure the integrity of the assay, calculate the total mass recovery. If the total recovery falls outside the 85%–115% range, it indicates significant non-specific binding to the dialysis membrane or device walls, and the calculated fu​ cannot be trusted.

Workflow Visualization

G A 1. Plasma Spiking (3-Desacetylvecuronium, 100-500 ng/mL) B 2. Rapid Equilibrium Dialysis (RED) 37°C, 4-6 hours, 250 rpm A->B C 3. Sample Harvesting (50 µL Plasma + 50 µL Buffer) B->C D 4. Matrix Matching (Equalize Plasma/Buffer Ratios) C->D E 5. Protein Precipitation (Ice-cold ACN + Internal Standard) D->E F 6. LC-ESI-MS/MS Analysis (Positive Ion Mode, m/z 515.3) E->F G 7. Calculation of Unbound Fraction (fu) (Buffer Conc. / Plasma Conc.) F->G

Experimental workflow for determining the plasma protein binding of 3-desacetylvecuronium.

References

  • Caldwell JE, Szenohradszky J, Segredo V, et al. "The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers." PubMed / National Institutes of Health, 1994. URL: [Link]

  • Vorce SP, Mallak CT, Jacobs A. "Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: A Postmortem Investigation." Journal of Analytical Toxicology / Oxford Academic, 2008. URL: [Link]

  • Prielipp RC, Jackson MJ, Coursin DB. "Pharmacology, Selection and Complications Associated with Neuromuscular Blocking Drugs in ICU Patients." PubMed Central / National Institutes of Health, 1995. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing LC-MS/MS Sensitivity for 3-Desacetylvecuronium Analysis

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical troubleshooting strategies for the quantitative analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical troubleshooting strategies for the quantitative analysis of 3-desacetylvecuronium. The inherent polarity and permanent charge of this quaternary ammonium compound present unique challenges in achieving the low limits of detection often required in clinical and forensic toxicology. This document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring you can build robust and sensitive assays.

Frequently Asked Questions (FAQs)

Q1: What is 3-desacetylvecuronium and why is its sensitive detection critical?

3-desacetylvecuronium (also known as 3-hydroxyvecuronium) is the primary and active metabolite of the neuromuscular blocking agent vecuronium.[1] Its sensitive and specific quantification is crucial in forensic toxicology to confirm the administration of vecuronium, especially in postmortem investigations, and in clinical settings to study the pharmacokinetics of vecuronium, particularly in patients with prolonged muscle relaxation.[2][3]

Q2: What are the primary challenges in achieving high sensitivity for 3-desacetylvecuronium?

The main analytical hurdles stem from its molecular structure:

  • High Polarity: Being a highly polar molecule, it is poorly retained on traditional reversed-phase (RP) C18 columns, often eluting near the solvent front where ion suppression from the sample matrix is most severe.[4]

  • Permanent Cationic Charge: As a quaternary ammonium compound, it carries a permanent positive charge, which can lead to poor peak shape (tailing) on silica-based columns due to interactions with residual silanols.

  • Matrix Effects: Biological matrices like plasma, blood, and tissue are complex.[5] Co-eluting endogenous components can compete with the analyte for ionization in the mass spectrometer's source, a phenomenon known as ion suppression, which directly reduces sensitivity.[6]

  • Adsorption: These compounds are known to adsorb to glass surfaces, leading to analyte loss and poor reproducibility. It is essential to use plasticware (e.g., polypropylene) for sample collection, preparation, and analysis.[2]

Q3: What is a typical Limit of Quantification (LOQ) for this analyte in biological samples?

Published methods using LC-MS/MS have achieved LOQs in the range of 0.25 to 10 ng/mL (0.010 mg/L) in matrices like blood and serum.[1][2][7] The achievable LOQ in your laboratory will depend on the cleanliness of the sample extract, the chromatographic strategy employed, and the sensitivity of your mass spectrometer.

Q4: Which chromatographic mode is better for this analysis: Reversed-Phase (RP) or HILIC?

Both approaches can be successful, but they have distinct advantages and disadvantages:

  • Reversed-Phase (RP): While seemingly counterintuitive for a polar analyte, RP methods using C18 columns have been successfully developed.[1][8] Success often relies on careful mobile phase optimization to achieve retention. The primary challenge is managing poor retention and potential peak tailing.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative specifically designed for polar compounds.[9][10] It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. This not only promotes retention of 3-desacetylvecuronium but also enhances ESI-MS sensitivity, as the high organic content facilitates more efficient desolvation and ionization in the MS source.[10][11] For these reasons, HILIC is often the recommended starting point for improving sensitivity.

Troubleshooting Guide: Common Sensitivity Issues

This section addresses specific experimental problems in a question-and-answer format to guide your troubleshooting process.

Problem Area: Signal Intensity & Peak Shape

Q: My signal-to-noise ratio is poor, preventing me from reaching my target LOQ. How can I improve it?

A: This is a classic challenge that requires a systematic approach, from sample to detector. The goal is to maximize the analyte signal while minimizing chemical noise and matrix effects.

1. Enhance Sample Cleanup: The cleaner your sample, the less ion suppression you will encounter.[4][5]

  • Expertise: For a charged compound like 3-desacetylvecuronium, a simple protein precipitation is often insufficient. Solid-Phase Extraction (SPE) is highly recommended. A weak cation exchange (WCX) SPE mechanism is ideal, as it uses electrostatic interactions to selectively retain the positively charged analyte while allowing neutral and acidic interferences to be washed away.[2] This targeted cleanup dramatically reduces matrix components that cause ion suppression.[12]
  • Action: Implement a WCX SPE protocol (see Protocol 1 below).

2. Optimize Chromatography for MS Sensitivity:

  • Expertise: Your chromatographic method should not only separate the analyte from interferences but also present it to the MS source in a way that maximizes ionization.
  • Action (HILIC Approach): Switch to a HILIC column. The high concentration of acetonitrile in the mobile phase enhances desolvation efficiency in the ESI source, often leading to a significant signal boost compared to RP conditions.[11] A typical HILIC mobile phase system would be acetonitrile with an aqueous ammonium formate buffer.[10]
  • Action (RP Approach): If using reversed-phase, ensure your analyte is retained and separated from the void volume. Increasing the aqueous content of the mobile phase can improve retention but may decrease ESI efficiency.
  • Action (Hardware): Decrease the internal diameter (ID) of your LC column (e.g., from 4.6 mm to 2.1 mm). This concentrates the analyte into a smaller elution volume, increasing the peak height and thus the signal intensity detected by the mass spectrometer.[4]

3. Refine MS Source Conditions:

  • Expertise: The MS source is where ionization happens. Its parameters must be tuned for the specific chemistry of your analyte and the LC conditions.
  • Action: Directly infuse a standard solution of 3-desacetylvecuronium to optimize source parameters like capillary voltage, nebulizer pressure, and gas temperature and flow.[6] Since vecuronium metabolites can form doubly charged ions, monitor for both the [M+H]+ and [M+2H]2+ species to identify the most stable and abundant precursor ion for your MRM analysis.[2]

Q: My chromatographic peak is tailing severely. How can I fix this?

A: Peak tailing for basic, charged compounds on RP columns is typically caused by secondary ionic interactions between the analyte and negatively charged deprotonated silanols on the silica stationary phase.

  • Expertise: To mitigate this, you need to disrupt these secondary interactions.

  • Action (Mobile Phase):

    • Use an acidic mobile phase modifier. Formic acid (0.1%) is an excellent choice for MS as it is volatile and provides protons to neutralize the silanol groups, minimizing secondary interactions.[4]

    • Increase the ionic strength of the mobile phase by using a buffer like ammonium formate (10-20 mM). The buffer ions will compete with the analyte for the active silanol sites, improving peak shape.

  • Action (Column Choice):

    • Use a modern, high-purity silica column with robust end-capping to reduce the number of available silanol groups.

    • Consider switching to a HILIC column, as the different retention mechanism often results in superior peak shapes for these types of compounds.[13][14]

Problem Area: Reproducibility and Analyte Loss

Q: My results are inconsistent between injections, and my recovery is low. What could be the cause?

A: Poor reproducibility with this class of compounds often points to analyte loss through adsorption.

  • Expertise: Quaternary ammonium compounds are notoriously "sticky" and will adsorb to active surfaces, especially glass.[2] This leads to analyte loss during sample preparation and from autosampler vials, resulting in poor recovery and erratic results.

  • Action:

    • Eliminate Glassware: Strictly use polypropylene tubes, well plates, and autosampler vials for all steps involving standards, QCs, and samples.[2]

    • Check SPE Method: Ensure your SPE procedure is consistent. Inconsistent elution or allowing the sorbent bed to dry out prematurely can lead to variable recoveries.[15]

    • System Passivation: If the LC system has been used with other "sticky" compounds, you may need to passivate it by making several injections of a high-concentration standard to saturate active sites before running your analytical batch.

Visualization: Troubleshooting Workflow for Low Sensitivity

The following diagram outlines a logical workflow for addressing sensitivity issues.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Specific Actions cluster_3 Resolution start Low Signal-to-Noise (S/N) MS_Tuning 1. Optimize MS Source Is the signal stable via direct infusion? start->MS_Tuning Start Here Sample_Prep 2. Enhance Sample Preparation Is the extract clean? start->Sample_Prep Chromatography 3. Improve Chromatography Is peak shape & retention optimal? start->Chromatography Tune_Params Tune source voltage, gas flows, temp MS_Tuning->Tune_Params Check_Ions Verify precursor ions (e.g., [M+H]+, [M+2H]2+) MS_Tuning->Check_Ions Implement_SPE Use Weak Cation Exchange (WCX) SPE Sample_Prep->Implement_SPE Check_Recovery Verify SPE recovery & reproducibility Sample_Prep->Check_Recovery Use_PP Use polypropylene labware Sample_Prep->Use_PP Switch_HILIC Switch to HILIC column Chromatography->Switch_HILIC Reduce_ID Use smaller column ID (e.g., 2.1 mm) Chromatography->Reduce_ID Optimize_MP Adjust mobile phase (e.g., 0.1% Formic Acid) Chromatography->Optimize_MP end_node Sensitivity Improved Tune_Params->end_node Check_Ions->end_node Implement_SPE->end_node Check_Recovery->end_node Use_PP->end_node Switch_HILIC->end_node Reduce_ID->end_node Optimize_MP->end_node

Caption: Troubleshooting decision tree for low LC-MS/MS sensitivity.

Experimental Protocols & Data

Data Presentation: Recommended MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions can be used as a starting point for method development. Collision energies (CE) should be optimized on your specific instrument.

AnalytePrecursor Ion (m/z)Charge StateProduct Ion (m/z)Notes
3-Desacetylvecuronium515.41+100.0Fragmentation of the piperidine moiety is common.[2]
3-Desacetylvecuronium258.12+100.0The doubly charged precursor is often highly abundant.[2]
Vecuronium (Parent)557.51+100.0Useful to monitor alongside the metabolite.[2]
Pancuronium (Internal Std)286.22+99.9A common internal standard for this class of compounds.[2][8]
Protocol 1: Weak Cation Exchange (WCX) Solid-Phase Extraction

This protocol is adapted from established methods for extracting quaternary ammonium compounds from serum or plasma.[2]

Materials:

  • Polypropylene microcentrifuge tubes

  • Weak Cation Exchange (e.g., BondElut CBA) SPE cartridges

  • SPE Vacuum Manifold

  • Reagents: Methanol (LC-MS Grade), Water (LC-MS Grade), 50 mM HCl in Methanol

Procedure:

  • Sample Pretreatment: To 200 µL of serum/plasma in a polypropylene tube, add 200 µL of methanol containing the internal standard. Vortex to precipitate proteins. Centrifuge for 10 minutes at >10,000 x g.

  • Cartridge Conditioning: Condition the WCX SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading: Apply the supernatant from Step 1 to the conditioned cartridge. Apply a gentle vacuum to slowly draw the sample through the sorbent.

  • Wash Step 1: Wash the cartridge with 1 mL of water to remove highly polar interferences.

  • Wash Step 2: Wash the cartridge with 1 mL of a 50:50 (v/v) methanol:water solution to remove less polar interferences.

  • Dry Sorbent: Dry the cartridge under full vacuum for 5-10 minutes to remove residual wash solvents.

  • Elution: Elute the analyte with 1 mL of 50 mM HCl in methanol into a clean polypropylene tube. The acid disrupts the ionic interaction between the analyte and the sorbent.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 40-100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Formate for HILIC analysis).

Protocol 2: Starting HILIC-MS/MS Method

This method provides excellent retention and sensitivity for polar cationic compounds.

  • LC Column: A HILIC column (e.g., Silica, Amide, or Zwitterionic phase), 2.1 x 100 mm, <3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to ~3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) %B (Acetonitrile)
    0.0 95
    5.0 70
    5.1 50
    6.0 50
    6.1 95

    | 9.0 | 95 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Visualization: General Analytical Workflow

G Sample Biological Sample (Plasma, Blood, Urine) SPE Solid-Phase Extraction (Weak Cation Exchange) Sample->SPE Sample Cleanup LC HILIC Separation SPE->LC Inject Clean Extract MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Elution & Ionization Data Data Acquisition & Quantification MS->Data Detection

Caption: Standard workflow for 3-desacetylvecuronium analysis.

References

  • Vorce, S. P., et al. (2008). Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: A Postmortem Investigation. Journal of Analytical Toxicology. [Link]

  • Kudo, K., et al. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Forensic Science International. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS | Request PDF. ResearchGate. [Link]

  • Canfell, P. C., et al. (1986). Quantitation of pancuronium, 3-desacetylpancuronium, vecuronium, 3-desacetylvecuronium, pipecuronium and 3-desacetylpipecuronium in biological fluids by capillary gas chromatography using nitrogen-sensitive detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Vorce, S. P., et al. (2008). Quantitative Analysis of the Aminosteroidal Non-Depolarizing Neuromuscular Blocking Agent Vecuronium by LC-ESI-MS: A Postmortem Investigation. Journal of Analytical Toxicology. [Link]

  • Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Phenomenex. (2018). Enhance LC/MS Sensitivity in Your Lab. Phenomenex. [Link]

  • ResearchGate. (n.d.). Gas chromatographic-mass spectrometric assay for rocuronium with potential for quantifying its metabolite, 17-desacetylrocuronium, in human plasma. ResearchGate. [Link]

  • Roy, S. D., & Meakin, B. J. (2001). Gas chromatographic-mass spectrometric assay for rocuronium with potential for quantifying its metabolite, 17-desacetylrocuronium, in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • AMS Biotechnology (AMSBIO). (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. ResearchGate. [Link]

  • Chromatography Today. (n.d.). Yes. Increasing LC-MS Sensitivity can be that Simple. Chromatography Today. [Link]

  • Basilicata, P., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. [Link]

  • Chromatography Online. (2025). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • Ilie, M., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. [Link]

  • McCalley, D. V. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International. [Link]

  • SCIEX. (2026). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • American Laboratory. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Laboratory. [Link]

  • Al-Soud, Y. A., & Al-Masri, S. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for 3-Desacetylvecuronium in HPLC

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 3-desacetylvecuronium.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 3-desacetylvecuronium. Due to its chemical structure, this compound, a primary metabolite of vecuronium, frequently presents with poor peak shape, most commonly peak tailing, in reversed-phase High-Performance Liquid Chromatography (HPLC).[1][2][3]

This document provides a structured, in-depth approach to diagnosing and resolving these issues. We will move from immediate, frequently asked questions to a systematic troubleshooting workflow, explaining the scientific principles behind each step to empower you to build robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding poor peak shape for 3-desacetylvecuronium.

Q1: Why is my 3-desacetylvecuronium peak tailing so severely?

The most common cause is a secondary chemical interaction between the analyte and the HPLC stationary phase. 3-desacetylvecuronium is a basic compound containing nitrogen atoms that are positively charged at acidic to neutral pH.[4][5] Standard silica-based HPLC columns have residual acidic silanol groups (-Si-OH) on their surface.[6] At mobile phase pH levels above ~3.5, these silanols become deprotonated and negatively charged (-Si-O⁻), creating sites for strong ionic interaction with the positively charged analyte.[6][7][8] This "ion-exchange" interaction is stronger than the intended reversed-phase mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[9][10]

Q2: What is the single most important parameter I should adjust first?

Mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[11][12] Your first step should be to evaluate and adjust the pH of your aqueous mobile phase component. Operating at a low pH (e.g., 2.5 - 3.0) will "suppress" the ionization of the silanol groups, keeping them in their neutral -Si-OH form and drastically reducing the unwanted ionic interactions that cause tailing.[13][14]

Q3: My peak is very broad or split, not just tailing. What does that mean?

This often indicates that the mobile phase pH is too close to the pKa of your analyte. When pH ≈ pKa, the analyte exists as an equilibrium of two forms (ionized and non-ionized), which can have different retention times on the column, leading to peak broadening or splitting.[7][11] To resolve this, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa to ensure it is in a single, stable ionic state.[12]

Q4: Can I use my lab's general-purpose C18 column?

You might face challenges. Older, "Type A" silica columns have a higher concentration of metal impurities and acidic silanols, making them particularly problematic for basic compounds.[8][14] For best results, you should use a modern, high-purity "Type B" silica column that is specifically "base-deactivated" or "end-capped".[9][15] End-capping is a chemical process that covers many of the residual silanols with a less interactive group (e.g., trimethylsilyl), effectively shielding the analyte from these problematic sites.[13][16]

Part 2: Systematic Troubleshooting Guide

If the FAQs have not resolved your issue, follow this systematic process to diagnose and correct the problem.

2.1 Initial Assessment: Differentiating Chemical vs. Physical Problems

Before modifying your method's chemistry, it is crucial to rule out physical or system-level issues. A chemical problem will typically affect only certain peaks (like your basic analyte), while a physical problem often affects all peaks in the chromatogram.[17]

Experimental Protocol: The Neutral Analyte Test

  • Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral, unretained, or slightly retained compound (e.g., Uracil or Toluene) in your mobile phase.

  • Injection: Inject this solution onto your column using your current method conditions.

  • Analysis:

    • Symmetrical Peak: If the neutral marker gives a sharp, symmetrical peak, but 3-desacetylvecuronium tails, the problem is chemical. Proceed to Section 2.2 .

    • Tailing/Broad/Split Peak: If the neutral marker also shows poor peak shape, the problem is likely physical or related to the system setup. Proceed to Section 2.3 .[17]

start Start: Poor Peak Shape Observed inject_neutral Inject a Neutral Compound (e.g., Uracil, Toluene) start->inject_neutral check_peak Is the Neutral Compound's Peak Shape Good? inject_neutral->check_peak chemical_problem Problem is Chemical: Analyte-Column Interaction check_peak->chemical_problem  Yes   physical_problem Problem is Physical: System or Column Health Issue check_peak->physical_problem  No   goto_2_2 Proceed to Section 2.2: Optimize Method Chemistry chemical_problem->goto_2_2 goto_2_3 Proceed to Section 2.3: Perform System Health Check physical_problem->goto_2_3

Caption: Initial troubleshooting decision workflow.

2.2 The Chemical Fix: Optimizing Method Parameters

This section addresses issues arising from analyte-specific interactions with the column and mobile phase.

As a basic compound, 3-desacetylvecuronium's retention and peak shape are highly dependent on mobile phase pH. The goal is to shift the equilibrium of either the analyte or the surface silanols to a single, non-interactive state.

  • Low pH (Ion Suppression of Silanols): Operating at a pH between 2.5 and 3.5 protonates the surface silanols, neutralizing their negative charge. This is the most common and effective strategy for improving peak shape for basic compounds on silica-based columns.[13][14]

  • High pH (Ion Suppression of Analyte): On a pH-stable column (e.g., hybrid or specialized silica), operating at a pH > 9.5 will neutralize the basic amine groups of the analyte, reducing its charge and interaction with the stationary phase. This can also significantly increase retention.[18] Caution: Using high pH on a standard silica column will cause irreversible damage.

Table 1: Effect of Mobile Phase pH on 3-desacetylvecuronium Analysis

pH RangeEffect on Analyte (Basic Amine)Effect on Silanols (Acidic)Expected Peak ShapeRecommendation
< 3.5 Fully Protonated (+)Neutral (Suppressed) Good / Symmetrical Highly Recommended Starting Point
4 - 7 Fully Protonated (+)Ionized (-) Poor / TailingAvoid this range
> 9.5 Neutral (Suppressed) Fully Ionized (-)Good / SymmetricalUse only with a pH-resistant column

The choice of column is fundamental to preventing poor peak shape.

Table 2: HPLC Column Selection Guide for Basic Analytes

Column TypeKey FeatureSuitability for 3-desacetylvecuronium
Modern, End-Capped C18/C8 High-purity silica with minimal active silanols.Excellent. The industry standard for good peak shape with bases.
Polar-Embedded Phase A polar group (e.g., carbamate) is embedded in the alkyl chain near the silica surface.Excellent. The polar group shields the analyte from residual silanols.
Hybrid Particle (e.g., BEH) Silica-polymer hybrid particles offering a wider usable pH range (1-12).Excellent. Allows for method development at high pH to suppress analyte ionization.[18]
Older / "Type A" Silica C18 Lower purity silica, high metal content, more active silanols.Poor. Will likely result in severe peak tailing that is difficult to overcome.[8][14]

If pH and column selection are optimized but tailing persists, mobile phase additives can provide the final improvement.

start Start: Chemical Problem Identified ph_adjust Step 1: Adjust Mobile Phase pH (Target: 2.5-3.5) start->ph_adjust check_shape1 Is Peak Shape Acceptable? ph_adjust->check_shape1 column_select Step 2: Confirm Use of High-Purity, End-Capped Column check_shape1->column_select No end Achieved Good Peak Shape check_shape1->end Yes check_shape2 Is Peak Shape Acceptable? column_select->check_shape2 additives Step 3: Consider Mobile Phase Additives check_shape2->additives No check_shape2->end Yes competing_base Option A: Add Competing Base (e.g., 0.1% TEA) additives->competing_base ion_pair Option B: Use Ion-Pairing Agent (e.g., 5mM Heptanesulfonate) additives->ion_pair

Caption: Logical workflow for chemical method optimization.

  • Competing Bases (Silanol Blockers): Small basic molecules, like triethylamine (TEA), can be added to the mobile phase at low concentrations (0.05-0.2%). TEA will preferentially bind to the active silanol sites, effectively masking them from interaction with 3-desacetylvecuronium.[9][14] This is a classic and highly effective technique.

  • Ion-Pair Chromatography (IPC): This technique involves adding an "ion-pairing reagent" to the mobile phase, such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate).[19] The hydrophobic tail of the reagent adsorbs to the C18 stationary phase, while its negatively charged head is exposed to the mobile phase. The positively charged 3-desacetylvecuronium then "pairs" with the reagent's negative charge, increasing its retention and improving peak shape.[20] IPC is very powerful but can lead to long column equilibration times and is generally not compatible with mass spectrometry (MS) detection unless volatile reagents are used.[19][20]

Experimental Protocol: Mobile Phase with a Competing Base

  • Prepare Aqueous Phase: To 1 L of your buffered aqueous mobile phase (e.g., 25 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid), add 1.0 mL of triethylamine (for 0.1% v/v).

  • Mix Thoroughly: Stir or shake the solution to ensure homogeneity.

  • Filter: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter.

  • Equilibrate: Equilibrate the HPLC column with the new mobile phase for at least 30-60 minutes before injecting your sample.

2.3 The Physical Fix: System Health Check

If the neutral marker test indicated a physical problem, investigate the following common hardware issues. These problems typically cause fronting, tailing, or broadening for all peaks.

  • Column Void: A void or channel can form at the head of the column after extensive use. This creates extra space where peak dispersion can occur.[17]

    • Solution: Try reversing and flushing the column (if permitted by the manufacturer). If this fails, the column must be replaced. Using a guard column can help extend the life of the analytical column.[16]

  • Blocked Frit: Particulate matter from samples or mobile phase can clog the inlet frit of the column, distorting flow and peak shape.[13]

    • Solution: Replace the frit if possible. Always filter samples and mobile phases.

  • Extra-Column Volume: Excessive volume between the injector and detector can cause peak broadening.

    • Solution: Ensure all connecting tubing (especially between the column and detector) is as short as possible with a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[7] Check that all fittings are seated correctly without creating dead volume.

Part 3: Summary and Recommended Starting Conditions

Table 3: Summary of Troubleshooting Strategies

Observed ProblemProbable Chemical CauseProbable Physical CauseRecommended Solution
Symmetric Tailing Strong interaction with ionized silanols.[9]---1. Lower mobile phase pH to 2.5-3.5. 2. Use a high-purity, end-capped column. 3. Add a competing base (0.1% TEA).
Broad or Split Peak Mobile phase pH is too close to analyte pKa.[11]Column void/channeling.[17]1. Adjust pH to be >1.5 units away from pKa. 2. Check for column void; replace column if necessary.
All Peaks Tail/Broaden ---Extra-column volume; blocked frit; column void.[7][13]1. Check all tubing and fittings. 2. Replace column inlet frit. 3. Replace column.

Protocol: Recommended Starting HPLC Conditions

This method provides a robust starting point for achieving good peak shape for 3-desacetylvecuronium.

  • HPLC Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm (or similar dimensions).

  • Mobile Phase A: 25 mM Potassium Phosphate. Adjust pH to 3.0 with 85% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm[21]

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile/Water. Mismatched sample diluent can sometimes cause peak distortion.[22]

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • ACE HPLC. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • LCGC. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Nacalai Tesque, Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Du Ning. (2012). Determination of vecuronium bromide and its related substances by HPLC. Semantic Scholar. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Global Substance Registration System (GSRS). (n.d.). DESACETYLVECURONIUM. [Link]

  • PubMed. (1995). Determination of vecuronium in blood by HPLC with UV and electrochemical detection: a pilot study in man. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Determination of Vecuronium on Primesep SB Column. [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • MicroSolv Technology Corporation. (2018). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. [Link]

  • Elsevier. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. [Link]

  • USP. (n.d.). Vecuronium Bromide Monograph. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • ResearchGate. (2015). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • Global Substance Registration System (GSRS). (n.d.). DESACETYLVECURONIUM BROMIDE. [Link]

  • Anesthesia Key. (2020). Pharmacology of Neuromuscular Blocking Drugs. [Link]

  • Google Patents. (n.d.). CN113092656A - Method for detecting related substances in vecuronium bromide medicine for injection.
  • Trungtamthuoc.com. (2025). Vecuronium Bromide USP 2025. [Link]

  • Deranged Physiology. (2024). Pharmacology of neuromuscular blocking drugs. [Link]

Sources

Troubleshooting

stability of 3-desacetylvecuronium during freeze-thaw cycles

Topic: Overcoming 3-Desacetylvecuronium Instability During Freeze-Thaw Cycles Welcome to the Technical Support Center. As drug development professionals and bioanalytical scientists, quantifying aminosteroidal neuromuscu...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming 3-Desacetylvecuronium Instability During Freeze-Thaw Cycles

Welcome to the Technical Support Center. As drug development professionals and bioanalytical scientists, quantifying aminosteroidal neuromuscular blocking agents presents unique pre-analytical challenges. 3-desacetylvecuronium (ORG 7268)—the primary active metabolite of vecuronium—is notoriously unstable in biological matrices like plasma and urine.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to preserve analyte integrity during freeze-thaw cycles and LC-MS/MS workflows.

Mechanistic Background: The Chemistry of Degradation

To stop degradation, you must first understand the causality behind it. Vecuronium and its metabolites contain vulnerable ester linkages at the C3 and C17 positions.

The C3 acetate is highly susceptible to hydrolysis in aqueous solutions at physiological pH. This vulnerability exists because the adjacent basic piperidine ring at the C2 position acts as an intramolecular catalyst, facilitating the rapid cleavage of the C3 acetate to form 3-desacetylvecuronium[1]. While the C3 position is already deacetylated in the metabolite, 3-desacetylvecuronium retains an acetate group at the C17 position. During freeze-thaw cycles, transient pH shifts and solute concentration in the unfrozen water fraction (cryoconcentration) accelerate the base-catalyzed hydrolysis of this remaining ester, degrading the active metabolite into the inactive 3,17-bisdesacetylvecuronium.

As demonstrated in 2[2], failure to arrest this pathway results in a steady decrease of vecuronium, a transient spike in 3-desacetylvecuronium, and its subsequent total loss.

DegradationPathway Vec Vecuronium (C3 & C17 Acetates) Des3 3-desacetylvecuronium (Active Metabolite) Vec->Des3 Rapid Hydrolysis (C3 position) Bis 3,17-bisdesacetylvecuronium (Inactive Degradant) Des3->Bis Slow Hydrolysis (C17 position) Accelerated by Freeze-Thaw

Degradation pathway of vecuronium and its active metabolite via ester hydrolysis.

Quantitative Stability Metrics

The following table summarizes the stability of 3-desacetylvecuronium under various matrix conditions. Relying on unbuffered plasma for anything more than a single freeze-thaw cycle will compromise your assay's accuracy.

Matrix ConditionStorage TemppHMax Freeze-Thaw CyclesStability DurationMechanistic Consequence
Unbuffered Plasma-20°C~7.41< 1 weekRapid ester hydrolysis due to unfrozen water pockets.
Unbuffered Plasma-80°C~7.41-21-2 monthsSlowed, but not halted, base-catalyzed degradation.
Acidified Plasma-80°C4.03> 6 monthsProtonation of C2 piperidine ring halts autodialysis.
Extracted (Autosampler)4°C3.0N/A72 hoursStable for LC-MS/MS injection sequence[3].
Self-Validating Stabilization Protocol

To ensure absolute trustworthiness in your bioanalytical data, every protocol must be a self-validating system. Follow this step-by-step methodology for plasma collection and freeze-thaw mitigation.

Step 1: Blood Collection & Isotope Spiking

  • Action: Collect whole blood in pre-chilled K2EDTA tubes. Immediately spike a stable isotope-labeled internal standard (SIL-IS), such as 3-desacetylvecuronium-d3, directly into the whole blood.

  • Causality (Self-Validation): By exposing the SIL-IS to the exact same freeze-thaw thermodynamics and surface interactions as the endogenous analyte from the very beginning, any degradation or adsorption losses will equally affect both compounds. A constant analyte-to-IS peak area ratio mathematically validates the integrity of the sample preparation.

Step 2: Cold Centrifugation

  • Action: Centrifuge at 1500 x g for 10 minutes at 4°C within 30 minutes of collection. Keep the resulting plasma strictly on ice.

Step 3: Immediate Acidification (Critical)

  • Action: Transfer plasma to a pre-chilled low-bind tube. Immediately add 0.1 M HCl or 10% Formic Acid to adjust the plasma pH to approximately 4.0. Mix gently.

  • Causality: Lowering the pH to 4.0 protonates the basic piperidine nitrogen at the C2 position. This neutralizes its ability to act as an intramolecular catalyst, effectively locking the C17 ester bond in place and preventing hydrolysis[1].

Step 4: Snap Freezing

  • Action: Divide into single-use aliquots and flash-freeze using liquid nitrogen or a dry ice/ethanol bath.

  • Causality: Slow freezing allows water to crystallize first, concentrating solutes and hydrolytic enzymes in the remaining liquid fraction (cryoconcentration). Snap freezing bypasses this phase state, instantly halting kinetic molecular mobility.

Step 5: Controlled Thawing

  • Action: When ready for LC-MS/MS extraction, thaw samples strictly on wet ice (0-4°C). Never thaw at room temperature.

Workflow N1 1. Blood Collection & SIL-IS Spike Pre-chilled K2EDTA tubes on ice N2 2. Centrifugation 1500 x g at 4°C for 10 min N1->N2 N3 3. Acidification (Critical) Add 0.1M HCl to pH 4.0 N2->N3 N4 4. Aliquoting & Snap Freezing Liquid N2 to prevent cryoconcentration N3->N4 N5 5. Storage & Thawing Store at -80°C | Thaw strictly on wet ice N4->N5

Optimized sample handling workflow to preserve 3-desacetylvecuronium integrity.

Troubleshooting FAQs

Q: Why does my 3-desacetylvecuronium concentration decrease while 3,17-bisdesacetylvecuronium increases after a freeze-thaw cycle? A: This is the classic signature of ex-vivo ester hydrolysis. 3-desacetylvecuronium retains an ester linkage at the C17 position. During the freezing and thawing process of unbuffered plasma, the localized concentration of solutes (cryoconcentration) and transient pH shifts accelerate base-catalyzed ester hydrolysis[2]. If you see the bisdesacetyl degradant rising, your acidification step (Step 3) was either skipped, delayed, or insufficient to reach pH 4.0.

Q: I observe massive signal loss in LC-MS/MS after the second freeze-thaw cycle, even with acidification. What is happening? A: You are likely experiencing non-specific binding (adsorption), not chemical degradation. Aminosteroidal compounds are highly lipophilic and possess quaternary/tertiary amines that readily adhere to un-silanized glass or standard polypropylene surfaces. Repeated freeze-thaw cycles increase the duration the analyte interacts with the container walls in a liquid state. Fix: Switch to ultra-low-bind polypropylene tubes and ensure your extraction reconstitution solvent contains a small percentage of an anti-adsorptive agent (e.g., 0.1% BSA) or maintains high organic content.

Q: Can I store my samples at -20°C instead of -80°C to save freezer space? A: Absolutely not. At -20°C, micro-pockets of unfrozen water remain suspended within the plasma matrix. These liquid pockets allow slow enzymatic and chemical hydrolysis to continue unabated. Studies have shown that aminosteroidal NMBAs rapidly degrade at -20°C over a few weeks, whereas -80°C pushes the matrix below its glass transition temperature, completely halting molecular mobility and enzymatic activity[3].

Sources

Optimization

Technical Support Center: Resolving Co-elution of 3-Desacetylvecuronium and Vecuronium

Welcome to the technical support guide for resolving the analytical challenge of co-elution between the neuromuscular blocking agent vecuronium and its primary metabolite, 3-desacetylvecuronium. This guide is designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving the analytical challenge of co-elution between the neuromuscular blocking agent vecuronium and its primary metabolite, 3-desacetylvecuronium. This guide is designed for researchers, analytical chemists, and drug development professionals who encounter this common yet difficult separation issue. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a foundational understanding of the principles at play, enabling you to make informed, effective decisions in your method development.

The separation of these two compounds is a classic example of a "like-separates-like" problem becoming a "like-is-difficult-to-separate-from-like" reality. Their profound structural similarity demands a nuanced and systematic approach to chromatography. This document will walk you through the logic of troubleshooting, from initial observations to advanced method modifications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: Why is it so difficult to separate vecuronium and 3-desacetylvecuronium?

Answer: The difficulty is rooted in their nearly identical molecular structures. Vecuronium is a quaternary aminosteroid.[1][2] Its primary metabolite, 3-desacetylvecuronium (also known as 3-hydroxyvecuronium), is formed by the hydrolysis of the acetyl group at the 3-position of the steroid backbone into a hydroxyl group.[3][4]

This single, minor modification results in very similar physicochemical properties, including polarity, shape, and charge.[5] Consequently, they interact with the stationary and mobile phases in a very similar manner, leading to poor chromatographic resolution and co-elution.

Table 1: Physicochemical Properties of Vecuronium and 3-Desacetylvecuronium

PropertyVecuronium3-DesacetylvecuroniumRationale for Separation Challenge
Structure Contains two acetyl ester groups (at C3 and C17)Contains one hydroxyl group (at C3) and one acetyl ester group (at C17)Minimal structural difference leads to similar retention behavior.
Molecular Formula C₃₄H₅₇N₂O₄⁺[1]C₃₂H₅₅N₂O₃⁺[3]Very similar elemental composition and size.
Molecular Weight (Cation) 557.8 g/mol [1]515.8 g/mol (Calculated)While distinct for MS, this small mass difference doesn't significantly alter chromatographic interaction.
Key Difference Acetyl group at C3 positionHydroxyl group at C3 positionThe hydroxyl group makes 3-desacetylvecuronium slightly more polar, which is the key property to exploit for separation.
FAQ 2: My compounds are completely co-eluting on a standard C18 column. What is the first thing I should try?

Answer: When facing complete co-elution, the most impactful and logical first step is to systematically optimize the mobile phase composition . The goal is to exploit the subtle difference in polarity between the two molecules. A standard C18 column is a good starting point, but its resolving power is only as good as the mobile phase used.

The Causality: The organic modifier (typically acetonitrile) and the aqueous buffer control the partitioning of the analytes between the mobile phase and the hydrophobic stationary phase. By carefully adjusting their ratio and properties (like pH), you can subtly alter the retention time of each compound, hopefully to different degrees, thus achieving separation.

Recommended Initial Approach: Gradient Optimization

  • Start with a Shallow Gradient: A fast, steep gradient may not provide enough time for the column to differentiate between the two closely related analytes. Begin with a very slow, shallow gradient. For example, increase the organic phase (e.g., acetonitrile) by only 0.5-1% per minute.

  • Hold at Isocratic Steps: Analyze the initial chromatogram to see where the co-eluted peak appears. In your next run, program the gradient to slow down or even hold isocratically for several minutes in the region just before and during the elution of the target peak. This gives the analytes more interaction time with the stationary phase, enhancing the potential for separation.

FAQ 3: How does mobile phase pH affect the separation, and what pH should I use?

Answer: Mobile phase pH is a critically powerful tool, even for permanently charged quaternary amines like vecuronium. While the primary charge on the analytes is constant, pH can significantly influence two other factors:

  • Secondary Interactions: It can alter the charge state of residual silanol groups on the silica backbone of the stationary phase. At mid-range pH, these silanols are deprotonated (SiO⁻), which can lead to undesirable ionic interactions with the positively charged analytes, causing peak tailing. Buffering at a lower pH (e.g., pH 3-4) can suppress this effect.

  • Analyte Conformation: Subtle changes in the protonation of other parts of the molecule or its interaction with buffer ions can slightly alter its three-dimensional shape and how it interacts with the stationary phase.

One study successfully separated vecuronium from its degradation products (which would include 3-desacetylvecuronium) on a cyano (CN) column by using an o-phosphoric acid buffer at pH 6.[6] This suggests that exploring a range of pH values is a valid strategy.

Experimental Protocol: pH Screening

  • Select Buffers: Choose a set of MS-compatible buffers if using LC-MS (e.g., formic acid, ammonium formate, ammonium acetate) or non-volatile buffers for UV detection (e.g., phosphate). Screen at least three pH levels: acidic (e.g., pH 3.0), intermediate (e.g., pH 5.0), and slightly acidic (e.g., pH 6.0).

  • Prepare Mobile Phases: For each pH level, prepare your aqueous mobile phase (A) and organic mobile phase (B), ensuring the buffer concentration is consistent (typically 10-20 mM).

  • Execute Runs: Using the same shallow gradient and column for each condition, inject your sample and compare the resolution.

  • Analyze Results: Look for any sign of peak splitting or shouldering, which indicates that separation is beginning to occur. The pH that provides the best peak shape and initial separation is your lead condition for further optimization.

FAQ 4: I've tried adjusting the mobile phase, but resolution is still poor. Should I change my HPLC column?

Answer: Yes. If extensive mobile phase optimization on a C18 column fails, changing the stationary phase is the next logical step. The principle here is to introduce a different separation mechanism that can better exploit the subtle structural differences.

The Causality: A standard C18 column separates primarily based on hydrophobicity. Since both molecules are very similar in this regard, separation is difficult. Alternative stationary phases can introduce secondary separation mechanisms like dipole-dipole or pi-pi interactions.

Table 2: Alternative Stationary Phases for Vecuronium Separation

Stationary PhasePrimary Separation MechanismWhy It Might Work for Vecuronium/3-OH-VEC
Cyano (CN) Dipole-Dipole Interactions, Weak HydrophobicityThe C≡N group provides a different selectivity. The hydroxyl group on 3-desacetylvecuronium has a different dipole moment than the acetyl group on vecuronium, which a CN column can exploit. This has been shown to be effective.[6]
Phenyl-Hexyl π-π Interactions, Moderate HydrophobicityThe phenyl rings in the stationary phase can interact with the steroid backbone. While less likely to be the primary driver, it offers a different selectivity that is worth exploring.
Pentafluorophenyl (PFP) Aromatic, Dipole, and Charge Transfer InteractionsOffers complex, multi-modal selectivity that can be effective for separating closely related isomers and metabolites.
Embedded Polar Group (e.g., Polar-C18) Hydrophobicity with secondary polar interactionsThe embedded polar group (e.g., amide, carbamate) can interact differently with the hydroxyl vs. the acetyl group, potentially enhancing resolution.
Troubleshooting Workflow: A Systematic Approach

This diagram outlines the logical progression for tackling the co-elution problem. Start with the highest-impact, lowest-effort changes (Mobile Phase) and proceed to more significant changes (Column Chemistry).

G cluster_0 Phase 1: Mobile Phase Optimization cluster_1 Phase 2: Stationary Phase Selection cluster_2 Phase 3: Instrument & Detection Start Start: Co-elution on C18 Grad 1. Optimize Gradient (Make it shallower) Start->Grad High Impact pH 2. Screen Mobile Phase pH (e.g., 3.0, 5.0, 6.0) Grad->pH Significant Impact Column 3. Change Column Chemistry (Try CN, PFP, or Polar-Embedded) pH->Column If resolution still poor TempFlow 4. Adjust Temperature & Flow Rate Column->TempFlow Fine-tuning Resolved Resolution Achieved Column->Resolved Success! MS 5. Use Mass Spectrometry (Quantify by m/z) TempFlow->MS If baseline separation is not required MS->Resolved

Caption: A logical workflow for resolving co-elution issues.

FAQ 5: My chromatographic separation is still not perfect. Can I use my mass spectrometer to resolve this?

Answer: Absolutely. This is a prime scenario where the power of mass spectrometry (MS) as a detector truly shines. If you cannot achieve baseline chromatographic separation, you can still achieve analytical specificity and accurate quantitation using MS.

The Causality: A mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Since vecuronium and 3-desacetylvecuronium have different molecular weights, they will produce ions with different m/z values, making them easily distinguishable in the mass spectrum, even if they enter the ion source at the same time.[7]

Table 3: Key Mass-to-Charge (m/z) Ratios for MS Detection

CompoundCharge StateExpected m/z (Cation)Detection Mode
Vecuronium Singly Charged [M]⁺~557.5SIM / MRM
Doubly Charged [M]²⁺~279.2SIM / MRM
3-Desacetylvecuronium Singly Charged [M]⁺~515.4SIM / MRM
Doubly Charged [M]²⁺~258.1SIM / MRM
Note: These values are based on published spectra and may vary slightly based on instrument calibration. The doubly charged species are often highly abundant and can be excellent for monitoring.[7]

Protocol: Setting up an LC-MS (SIM) Method

  • Infuse Standards: Directly infuse pure standards of both vecuronium and 3-desacetylvecuronium into the mass spectrometer to confirm their exact m/z values and identify the most abundant and stable ions (e.g., singly or doubly charged).

  • Create a SIM Method: In your instrument control software, create a Selected Ion Monitoring (SIM) method. Instead of scanning a full mass range, the instrument will only monitor the specific m/z values you have chosen for your analytes.

  • Assign Ions: Create two channels in your method: one for your chosen vecuronium ion (e.g., m/z 279.2) and one for your 3-desacetylvecuronium ion (e.g., m/z 258.1).

  • Inject and Analyze: Run your sample. Even if the analytes co-elute chromatographically, the software will generate two distinct, perfectly resolved extracted-ion chromatograms (EICs), one for each compound. You can then integrate these EICs for accurate quantitation.

References
  • Usui, K., Hishinuma, T., Yamaguchi, H., et al. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Legal Medicine, 8(3), 166-171. [Link]

  • DailyMed. (n.d.). Vecuronium Bromide. U.S. National Library of Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vecuronium. PubChem Compound Database. Retrieved from [Link]

  • Singh, A. K., Dwivedi, N., & Singh, S. K. (2015). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique). Journal of Forensic Research.
  • U.S. Food and Drug Administration. (n.d.). VECURONIUM BROMIDE FOR INJECTION. AccessData. Retrieved from [Link]

  • Baker, T. R., Vouros, P., Rindgen, D., & Martyn, J. A. (1990). Mass spectrometric assay for determination of pancuronium and vecuronium in biological fluids utilizing the moving belt introduction system. Biomedical & Environmental Mass Spectrometry, 19(2), 69-74. [Link]

  • Cools, M. J., van de Bult, F. J., & van de Ven, F. M. (1991). Molecular structure of vecuronium bromide, a neuromuscular blocking agent. Crystal structure, molecular mechanics and NMR investigations. Journal of the Chemical Society, Perkin Transactions 2, (9), 1377-1381.
  • Semantic Scholar. (n.d.). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC-ESI-MS. Retrieved from [Link]

  • Abd Elrahman, M., El Houssini, O. M., Fahem, D. K., & Zaazaa, H. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Heliyon, 6(6), e04153. [Link]

  • SIELC Technologies. (2018). Separation of Vecuronium bromide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (n.d.). Mass spectrum of vecuronium. Mass to Charge (m/z). Retrieved from [Link]

  • Cronnelly, R., Fisher, D. M., Miller, R. D., Gencarelli, P., Nguyen-Gruenke, L., & Castagnoli, N. (1983). Pharmacokinetics and pharmacodynamics of vecuronium (ORG NC45) and pancuronium in anesthetized humans. Anesthesiology, 58(5), 405-408.
  • Cogan, P. S., & Ferguson, G. T. (2024). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega.
  • MicroSolv Technology Corporation. (2025).
  • Appiah-Ankam, J., & Hunter, J. M. (2001). Structure, conformation, and action of neuromuscular blocking drugs. BJA: British Journal of Anaesthesia, 87(5), 751-768. [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). DESACETYLVECURONIUM BROMIDE. Retrieved from [Link]

  • Cogan, P. S., & Ferguson, G. T. (2024). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega. [Link]

  • ResearchGate. (n.d.). Structure, conformation, and action of neuromuscular blocking drugs.
  • ResearchGate. (n.d.). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS | Request PDF.
  • Usui, K., Hishinuma, T., Yamaguchi, H., et al. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC-ESI-MS. Legal Medicine (Tokyo, Japan), 8(3), 166-171.
  • Yilmaz, B., Kadi, S., & Akkan, S. (2021). A Validated Ultra-High-Pressure Liquid Chromatography Method for Separation of Sugammadex Related Substances and its Degradants in Drug Product. Juniper Publishers.
  • Furuta, T., Canfell, P. C., Castagnoli, K. P., Sharma, M. L., & Miller, R. D. (1988). Quantitation of pancuronium, 3-desacetylpancuronium, vecuronium, 3-desacetylvecuronium, pipecuronium and 3-desacetylpipecuronium in biological fluids by capillary gas chromatography using nitrogen-sensitive detection.
  • Wierda, J. M., de Wit, A. P., Kuizenga, K., & Agoston, S. (1993). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. Anesthesiology, 78(4), 660-665.

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Troubleshooting

Technical Support Center: Optimizing Recovery Rates in 3-Desacetylvecuronium Liquid-Liquid Extraction

From the Desk of the Senior Application Scientist Welcome to the technical support center for the liquid-liquid extraction (LLE) of 3-desacetylvecuronium. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the liquid-liquid extraction (LLE) of 3-desacetylvecuronium. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific application. We move beyond generic protocols to address the underlying chemistry and provide actionable solutions to common challenges. Our goal is to empower you with the expertise to not only troubleshoot but also proactively optimize your extraction workflows for maximum recovery and purity.

Core Principles: The Chemistry of 3-Desacetylvecuronium Extraction

3-Desacetylvecuronium is a metabolite of vecuronium and, as an aminosteroid, its behavior in LLE is governed by its acid-base properties.[1] It contains tertiary amine functional groups, which are basic. The efficiency of its extraction is therefore highly dependent on the pH of the aqueous sample matrix.

The fundamental principle is to control the ionization state of the molecule.[2][3]

  • In an acidic aqueous solution (low pH): The amine groups are protonated (R₃N → R₃NH⁺). This positive charge makes the molecule polar and highly soluble in the aqueous phase.

  • In a basic aqueous solution (high pH): The amine groups are in their neutral, deprotonated state (R₃N). This form is significantly less polar and preferentially partitions into an immiscible organic solvent.

Therefore, to extract 3-desacetylvecuronium from an aqueous sample into an organic solvent, the sample's pH must be raised to render the analyte neutral. For basic analytes, the general rule is to adjust the pH to at least two units above the analyte's pKa.[4][5]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Protonated 3-DV (Protonated, R₃NH⁺) Water-Soluble Neutral 3-DV (Neutral, R₃N) Organic-Soluble Protonated->Neutral Add Base (Increase pH) Favors Extraction into Organic Phase Neutral->Protonated Add Acid (Decrease pH) Favors Retention in Aqueous Phase

Caption: pH-dependent equilibrium of 3-desacetylvecuronium (3-DV).

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal organic solvent for extracting 3-desacetylvecuronium?

A1: Solvent selection is a critical parameter that depends on matching the polarity of the solvent with the neutral form of your analyte.[4] For aminosteroids, moderately polar, water-immiscible solvents are often effective.[6][7]

  • Primary Recommendation: Ethyl acetate is an excellent starting point. It has moderate polarity, is a good solvent for many organic molecules, and is relatively easy to evaporate post-extraction.

  • Other Options: Methyl tert-butyl ether (MTBE) and mixtures of less polar solvents (like hexane) with a more polar modifier (like isopropanol or ethyl acetate) can also be effective. Dichloromethane (DCM) is effective but carries greater health and environmental risks.

  • Key Principle: The goal is to maximize the partitioning of 3-desacetylvecuronium into the organic phase while minimizing the co-extraction of polar impurities. You can consult the LogP value (a measure of lipophilicity) of your analyte to guide solvent choice; higher LogP values suggest that less polar solvents will be more effective.[5]

Table 1: Properties of Common LLE Solvents

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water Immiscibility
n-Hexane0.10.65569Excellent
Toluene2.40.867111Excellent
Diethyl Ether2.80.71335Good
Dichloromethane3.11.33040Good
Ethyl Acetate4.40.90277Good
1-Butanol4.00.810118Poor

Q2: What is the ideal pH for the aqueous phase and how do I adjust it?

A2: To ensure 3-desacetylvecuronium is in its neutral, extractable form, the pH of the aqueous sample should be adjusted to be at least 2 pH units above the highest pKa of its tertiary amine groups.[8] While the specific pKa for 3-desacetylvecuronium is not readily published, typical tertiary amines have pKa values in the 9.5-11.0 range. Therefore, a target pH of 11.0 or higher is a robust starting point.

  • How to Adjust: Use a dropwise addition of a suitable base, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH), while monitoring the pH with a calibrated meter. Avoid using ammonium hydroxide if your subsequent analysis is mass spectrometry, as it can form adducts.

Q3: What is "salting out" and how can it improve my recovery?

A3: "Salting out" is the addition of a high concentration of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase before extraction.[4] This increases the ionic strength of the aqueous layer, making it more polar. This increased polarity decreases the solubility of non-polar and moderately polar organic molecules like neutral 3-desacetylvecuronium, effectively "pushing" them into the organic phase and improving recovery.[9] This technique is particularly useful if your analyte has some residual water solubility even at the optimal pH.

Q4: My initial extract contains impurities. How can I increase the purity of my final product?

A4: A technique called back-extraction is highly effective for purifying basic compounds like 3-desacetylvecuronium.[4][8]

  • Initial Extraction: Perform the LLE as usual by basifying your sample and extracting the neutral analyte into an organic solvent (e.g., ethyl acetate). This organic layer now contains your analyte and any neutral, lipophilic impurities.

  • Back-Extraction: Isolate the organic layer and then extract it with a fresh, acidic aqueous solution (e.g., 0.1M HCl). This will protonate your basic analyte, making it charged (R₃NH⁺) and pulling it back into the new aqueous phase.

  • Final Step: The neutral impurities remain behind in the organic solvent, which is now discarded. The clean, acidic aqueous layer containing your protonated analyte can then be re-basified, and the purified analyte re-extracted into a fresh portion of organic solvent.

This two-step process dramatically improves selectivity by separating your basic analyte from neutral and acidic impurities.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

G Start Problem: Low or Inconsistent Recovery Q1 Is aqueous pH ≥ 11? Start->Q1 A1_No Action: Adjust pH to ≥ 11 with 1M NaOH. Re-extract. Q1->A1_No No Q2 Is an emulsion present? Q1->Q2 Yes A2_Yes See 'Persistent Emulsion' guide. Q2->A2_Yes Yes Q3 Is organic solvent volume sufficient? Q2->Q3 No A3_No Action: Increase organic:aqueous ratio (e.g., 7:1). Perform multiple extractions (e.g., 3x with smaller volumes). Q3->A3_No No Q4 Is mixing adequate but not overly violent? Q3->Q4 Yes A4_No Action: Use gentle inversions (1-2 min) instead of vigorous shaking. Q4->A4_No No End Further Investigation: Consider analyte adsorption to glassware or precipitation. Q4->End Yes

Caption: Troubleshooting workflow for low recovery.

Problem: I have a persistent emulsion between the aqueous and organic layers.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactant-like molecules (e.g., proteins, phospholipids) present in the sample matrix.[10] Vigorous shaking increases the dispersion and can exacerbate the problem.[9]

  • Solutions, in order of preference:

    • Be Patient: Allow the separatory funnel to stand for 10-20 minutes. Some emulsions will break on their own.

    • Gentle Swirling: Instead of shaking, gently swirl or invert the separatory funnel to minimize the energy input that creates emulsions.[10]

    • Add Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can destabilize the emulsion.[9]

    • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes. This is often the most effective method for physically forcing the layers apart.

    • Filtration: Pass the emulsified layer through a bed of glass wool or a phase separator filter paper.

Problem: My recovery is low, even with the correct pH and no emulsion.

  • Causality: If pH and phase separation are not the issues, low recovery can stem from insufficient solvent volume, incomplete partitioning in a single extraction, or analyte adsorption.

  • Solutions:

    • Increase Solvent Ratio: Ensure the ratio of organic solvent to aqueous sample is high enough. A ratio of 7:1 is a good target for optimizing recovery.[4]

    • Perform Multiple Extractions: It is more efficient to perform three extractions with 20 mL of solvent each than one extraction with 60 mL. Multiple extractions more effectively overcome the analyte's partition coefficient (K_D).

    • Check Mixing Time: Ensure adequate contact time between the two phases. Gently invert the funnel for 1-2 minutes to allow for equilibrium to be reached.

    • Consider Adsorption: Silanize your glassware to prevent the slightly basic amine from adsorbing to acidic silanol groups on the glass surface.

Experimental Protocols

Protocol 1: Standard LLE for 3-Desacetylvecuronium

This protocol is designed for routine extraction from a relatively clean aqueous matrix.

  • Sample Preparation: Transfer 1 mL of your aqueous sample containing 3-desacetylvecuronium into a 15 mL glass tube.

  • pH Adjustment: Add 1M NaOH dropwise while vortexing gently. Monitor with a calibrated pH meter until the pH is stable at ≥ 11.0.

  • Solvent Addition: Add 7 mL of ethyl acetate to the tube.

  • Extraction: Cap the tube securely and mix by gentle inversion on a rotator or by hand for 2 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Centrifuge the tube at 2,500 x g for 10 minutes to ensure a clean separation between the upper organic phase and the lower aqueous phase.

  • Collection: Carefully transfer the upper ethyl acetate layer to a clean tube using a glass Pasteur pipette.

  • Drying and Reconstitution: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your analytical method.

Protocol 2: LLE with Back-Extraction for High-Purity Isolation

Use this protocol when high purity is required and co-extraction of neutral or acidic impurities is a concern.

  • Initial Extraction: Follow steps 1-6 from Protocol 1. The collected ethyl acetate layer contains 3-desacetylvecuronium and lipophilic impurities.

  • Back-Extraction (Acid Wash): To the collected ethyl acetate layer, add 3 mL of 0.1M HCl. Cap and mix by gentle inversion for 2 minutes.

  • Phase Separation: Centrifuge at 2,500 x g for 10 minutes. The 3-desacetylvecuronium is now protonated and in the lower, acidic aqueous layer. The neutral impurities remain in the upper organic layer.

  • Isolate Analyte: Carefully remove and discard the upper ethyl acetate layer.

  • Re-Extraction: To the remaining acidic aqueous layer, add 1M NaOH dropwise until the pH is ≥ 11.0.

  • Final Extraction: Add 5 mL of fresh ethyl acetate. Mix by inversion for 2 minutes and centrifuge as before.

  • Collection and Drying: Collect the final, purified upper organic layer and evaporate to dryness as described in step 7 of Protocol 1.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.
  • How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments.
  • Tackling emulsions just got easier. Biotage.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • 3-Desacetyl Vecuronium. Santa Cruz Biotechnology.
  • Steroid Solid Extraction Protocol. Arbor Assays.
  • Steroid Solid Extraction Protocol. Arbor Assays.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Clearance Rates of Rocuronium and 3-Desacetylvecuronium

A Technical Guide for Researchers and Drug Development Professionals In the field of pharmacology and drug development, a thorough understanding of a drug's pharmacokinetic profile is paramount. This guide provides a det...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the field of pharmacology and drug development, a thorough understanding of a drug's pharmacokinetic profile is paramount. This guide provides a detailed comparative analysis of the clearance rates of the neuromuscular blocking agent rocuronium and 3-desacetylvecuronium, the primary and active metabolite of vecuronium. By examining their metabolic pathways and clearance mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary for informed decision-making in their work.

Introduction to Rocuronium and 3-Desacetylvecuronium

Rocuronium and vecuronium are both aminosteroid non-depolarizing neuromuscular blocking agents commonly used in clinical practice to induce muscle relaxation.[1] While structurally similar, their metabolic fates and the pharmacokinetic profiles of their metabolites differ. Rocuronium is primarily metabolized to a less active metabolite, 17-desacetyl-rocuronium.[2] In contrast, vecuronium is metabolized to 3-desacetylvecuronium, which retains significant neuromuscular blocking activity.[1][3] Understanding the clearance of rocuronium and this active metabolite is crucial for predicting their duration of action and potential for accumulation, particularly in specific patient populations.

Comparative Clearance Rates: A Quantitative Overview

The clearance of a drug from the body is a key pharmacokinetic parameter that dictates its dosing regimen and potential for adverse effects. The following table summarizes the reported plasma clearance rates for rocuronium and 3-desacetylvecuronium in healthy adults.

CompoundPlasma Clearance (mL/kg/min)Primary Route of Elimination
Rocuronium 3.16 - 3.7[4][5]Hepatic/Biliary[2][4]
3-Desacetylvecuronium 3.51[6]Hepatic with some renal excretion

The data reveals that the plasma clearance rates of rocuronium and 3-desacetylvecuronium are remarkably similar. This finding is significant for researchers studying the cumulative effects of vecuronium administration, as the clearance of its active metabolite is not substantially different from that of rocuronium.

Metabolic Pathways and Clearance Mechanisms

The clearance of both rocuronium and 3-desacetylvecuronium is predominantly a result of hepatic processes, with a lesser contribution from renal excretion.

Rocuronium

Rocuronium is primarily taken up by the liver and excreted unchanged in the bile.[2][4] A smaller fraction undergoes metabolism via deacetylation at the 17-position to form 17-desacetyl-rocuronium, a metabolite with considerably less neuromuscular blocking potency.[1][2] Approximately 30% of an administered dose of rocuronium is excreted in the urine.[2]

3-Desacetylvecuronium

As the active metabolite of vecuronium, 3-desacetylvecuronium also undergoes hepatic clearance. While the liver is the main site of its elimination, renal excretion plays a more significant role compared to rocuronium, accounting for about one-sixth of its total clearance.[6]

The following diagram illustrates the metabolic pathways and primary clearance routes for rocuronium and vecuronium to 3-desacetylvecuronium.

Rocuronium Rocuronium 17-desacetyl-rocuronium 17-desacetyl-rocuronium (less active) Rocuronium->17-desacetyl-rocuronium Metabolism (Deacetylation) Biliary_Excretion_Roc Biliary Excretion (Unchanged) Rocuronium->Biliary_Excretion_Roc Primary Clearance Renal_Excretion_Roc Renal Excretion Rocuronium->Renal_Excretion_Roc Secondary Clearance Vecuronium Vecuronium 3-desacetylvecuronium 3-desacetylvecuronium (active) Vecuronium->3-desacetylvecuronium Metabolism (Deacetylation) Hepatic_Clearance_3DV Hepatic Clearance 3-desacetylvecuronium->Hepatic_Clearance_3DV Primary Clearance Renal_Excretion_3DV Renal Excretion 3-desacetylvecuronium->Renal_Excretion_3DV Secondary Clearance

Metabolic Pathways and Clearance Routes

Experimental Protocol for Determining Clearance Rates

The determination of drug clearance rates is a meticulous process that requires a robust experimental design and validated analytical methods. The following protocol outlines a comprehensive approach for a pharmacokinetic study aimed at comparing the clearance rates of rocuronium and 3-desacetylvecuronium in human subjects.

I. Study Design and Ethical Considerations
  • Protocol Submission and Approval: A detailed study protocol must be submitted to and approved by an independent Institutional Review Board (IRB) or Research Ethics Committee (REC).[7][8][9] This ensures the study adheres to the ethical principles of the Declaration of Helsinki and protects the rights and welfare of the participants.[8]

  • Informed Consent: All participants must provide written informed consent after being fully informed of the study's purpose, procedures, potential risks, and benefits.[8]

  • Subject Recruitment: A cohort of healthy adult volunteers, meeting specific inclusion and exclusion criteria, should be recruited for the study.

II. Drug Administration and Neuromuscular Monitoring
  • Drug Administration: A single intravenous bolus dose of either rocuronium or 3-desacetylvecuronium is administered to each participant.

  • Neuromuscular Function Monitoring: The degree of neuromuscular blockade is continuously monitored using a technique called Train-of-Four (TOF) stimulation.[1][2] This involves applying four successive electrical stimuli to a peripheral nerve (typically the ulnar nerve) and measuring the corresponding muscle contractions (of the adductor pollicis muscle). The ratio of the fourth twitch to the first twitch (T4/T1 ratio) provides a quantitative measure of the degree of neuromuscular blockade.[2]

III. Sample Collection and Preparation
  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 2, 5, 10, 15, 30, 60, 120, 240, and 360 minutes).

  • Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent (e.g., acetonitrile) is added to the plasma samples.[10][11]

    • Liquid-Liquid or Solid-Phase Extraction: Further purification of the sample may be achieved through liquid-liquid extraction with a solvent like dichloromethane or through solid-phase extraction.[12][13]

    • Reconstitution: The extracted and dried sample is reconstituted in a solvent compatible with the LC-MS/MS system.[14]

IV. Analytical Methodology: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[11][15][16][17]

  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is typically used to separate the analyte of interest (rocuronium or 3-desacetylvecuronium) from other components in the plasma extract.[11][15] The mobile phase composition and gradient are optimized to achieve good separation.[15]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each compound.[15]

cluster_Study_Setup Study Setup cluster_Data_Collection Data Collection cluster_Sample_Processing Sample Processing & Analysis cluster_Data_Analysis Data Analysis Ethical_Approval Ethical Approval Informed_Consent Informed Consent Ethical_Approval->Informed_Consent Subject_Recruitment Subject Recruitment Informed_Consent->Subject_Recruitment Drug_Admin IV Drug Administration Subject_Recruitment->Drug_Admin TOF_Monitoring Train-of-Four Monitoring Drug_Admin->TOF_Monitoring Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Extraction) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Quantification Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Clearance_Calc Clearance Calculation PK_Modeling->Clearance_Calc

Pharmacokinetic Study Workflow

V. Pharmacokinetic Data Analysis
  • Concentration-Time Profile: The plasma concentrations of rocuronium or 3-desacetylvecuronium at each time point are plotted to generate a concentration-time curve.

  • Pharmacokinetic Modeling: The data is fitted to a pharmacokinetic model (typically a two or three-compartment model for these compounds) using specialized software.[18][19]

  • Clearance Calculation: Total plasma clearance (CL) is calculated using the following formula: CL = Dose / AUC, where AUC is the area under the plasma concentration-time curve from time zero to infinity.

Conclusion

This guide has provided a comprehensive comparison of the clearance rates of rocuronium and 3-desacetylvecuronium, supported by quantitative data and a detailed experimental protocol. The key finding is the similarity in their plasma clearance rates, an important consideration for understanding the pharmacokinetics of vecuronium and its active metabolite. The provided experimental workflow offers a robust framework for researchers to conduct their own pharmacokinetic studies with scientific integrity. By adhering to these rigorous methodologies, the scientific community can continue to build upon our understanding of these critical neuromuscular blocking agents, ultimately contributing to safer and more effective drug development and clinical practice.

References

  • Anesthesia Key. (2020, March 7). Pharmacology of Neuromuscular Blocking Drugs.
  • Anesthesia Key. (2020, March 7). Pharmacology of Neuromuscular Blocking Drugs.
  • Caldwell, J. E., et al. (1994). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. The Journal of Pharmacology and Experimental Therapeutics, 270(3), 1216–1222.
  • StatPearls. (2024, February 28). Rocuronium.
  • Fresenius Kabi. (n.d.). AUSTRALIAN PRODUCT INFORMATION – ROCURONIUM KABI (ROCURONIUM BROMIDE) SOLUTION FOR INJECTION.
  • de Moraes, N. V., et al. (2014). Analysis of rocuronium in human plasma by liquid chromatography-tandem mass spectrometry with application in clinical pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 92, 12-18.
  • Gui-yan, Y., et al. (2012). Determination of Rocuronium in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry and its Pharmacokinetics in Patients. Journal of Bioequivalence & Bioavailability, 4(10), 125-128.
  • ChemicalBook. (2025, April 14). Rocuronium bromide: Mechanism, Pharmacology, Elimination Pathways, Metabolism and Pharmacodynamics.
  • Deranged Physiology. (2023, December 18). Clearance.
  • Semantic Scholar. (n.d.). Determination of Rocuronium in Human Plasma by High PerformanceLiquid Chromatography-Tandem Mass Spectrometry and itsPharmacokinetics in Patients.
  • ResearchGate. (n.d.). Determination of plasma rocuronium by liquid chromatography-tandem mass spectrometry and its clinical application.
  • PubMed. (1992). Antagonism of vecuronium by one of its metabolites in vitro. Pharmacology & Toxicology, 71(3), 236-239.
  • WikiAnesthesia. (2023, January 5). Vecuronium.
  • Fudan University Journal of Medical Sciences. (2016). Quantitative determination of Rocuronium bromide in human plasma by a liquid chromatography-tandem mass spectrum method. Retrieved from Fudan University Journal of Medical Sciences.
  • Deranged Physiology. (n.d.). Vecuronium.
  • U.S. Food and Drug Administration. (n.d.). Rocuronium Bromide Injection Label.
  • PubMed. (2010). Population pharmacokinetics of rocuronium delivered by target-controlled infusion in adult patients. Zhonghua Yi Xue Za Zhi, 90(34), 2421-2424.
  • WuXi AppTec. (2024, August 8). Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How?.
  • PMC. (2015). Beyond the Michaelis-Menten: Accurate Prediction of In Vivo Hepatic Clearance for Drugs With Low KM.
  • ACS Publications. (2018, October 3). Clearance in Drug Design.
  • ResearchGate. (n.d.). Pharmacodynamics and pharmacokinetics of rocuronium in intensive care patients.
  • GlobalRPH. (n.d.). Vecuronium Bromide.
  • Cambridge University Press. (2005, April 13). Pharmacokinetics and pharmacodynamics of rocuronium in patients with and without renal failure. European Journal of Anaesthesiology, 22(4), 293-300.
  • PubMed. (1995). Pharmacokinetics and pharmacokinetic-dynamic modelling of rocuronium in infants and children. British Journal of Anaesthesia, 75(6), 693-697.
  • PubMed. (1994). Pharmacokinetics and pharmacokinetic/dynamic relationship of rocuronium bromide in humans. European Journal of Anaesthesiology. Supplement, 9, 66-74.
  • PubMed. (1988). Pharmacokinetics and pharmacodynamics of vecuronium in patients with cholestasis. Anesthesiology, 69(2), 227-231.
  • PubMed. (2016). Pharmacokinetics and pharmacodynamics of rocuronium in young adult and elderly patients undergoing elective surgery. Journal of Pharmacy and Pharmacology, 68(11), 1361-1371.
  • PubMed. (1992). Pharmacokinetics of rocuronium bromide (ORG 9426)
  • PubMed. (1997). Pharmacodynamics and pharmacokinetics of rocuronium in intensive care patients. British Journal of Anaesthesia, 78(3), 267-273.
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  • Frontiers. (2025, March 4). Rapid quantification and PK-PD modeling of rocuronium bromide in beagles using portable mass spectrometer.

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Comparative

Comparative Analysis of 3-Desacetylvecuronium Cross-Reactivity in Vecuronium Immunoassays

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Analytical Challenge of Vecuronium and Its Active Metabolite Vecuronium is a non-depolarizing neuromuscular bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Analytical Challenge of Vecuronium and Its Active Metabolite

Vecuronium is a non-depolarizing neuromuscular blocking agent widely used in clinical practice to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation.[1][2][3] It acts by competitively antagonizing acetylcholine receptors at the motor end-plate.[1][4] The metabolism of vecuronium is a critical factor in its pharmacokinetic and pharmacodynamic profile. A significant portion of vecuronium is deacetylated in the liver to form metabolites, with 3-desacetylvecuronium being the most prominent.[5][6]

Crucially, 3-desacetylvecuronium is not an inactive byproduct. It possesses significant neuromuscular blocking activity, estimated to be 50-80% of the potency of the parent drug, vecuronium.[2][5][6][7][8] In patients, particularly those with renal impairment or undergoing long-term infusion in intensive care units (ICU), 3-desacetylvecuronium can accumulate, leading to prolonged neuromuscular blockade.[5][7][9] This makes the accurate quantification of vecuronium essential for therapeutic drug monitoring and pharmacokinetic studies.

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common tools for quantifying drug concentrations in biological samples due to their high throughput and sensitivity.[10][11] However, a significant challenge arises when metabolites are structurally similar to the parent drug. The antibodies used in a vecuronium immunoassay may not be perfectly specific and could bind to 3-desacetylvecuronium, a phenomenon known as cross-reactivity.[12][13] This cross-reactivity can lead to an overestimation of the true vecuronium concentration, potentially impacting clinical decisions and research outcomes.

This guide provides a comprehensive framework for understanding, quantifying, and interpreting the cross-reactivity of 3-desacetylvecuronium in competitive immunoassays for vecuronium. We will delve into the theoretical principles, present a detailed experimental protocol for assessing cross-reactivity, and compare the immunoassay approach with the gold-standard chromatographic methods.

Theoretical Framework: Understanding and Quantifying Cross-Reactivity

The most common immunoassay format for small molecules like vecuronium is the competitive immunoassay . In this setup, a known amount of enzyme-labeled vecuronium (the tracer) competes with the unlabeled vecuronium in the sample for a limited number of binding sites on a specific antibody. The more vecuronium present in the sample, the less tracer will bind to the antibody, resulting in a weaker signal.

Cross-reactivity occurs when a substance other than the target analyte, in this case, 3-desacetylvecuronium, can also bind to the antibody.[12][14] Due to the structural similarity between vecuronium and its 3-desacetyl metabolite (differing only by an acetyl group), this is a highly probable event.

cluster_0 Competitive Immunoassay Principle cluster_1 Binding Competition Ab Antibody (Limited Sites) Bound_Complex Antibody-Vecuronim Complex Signal Generated Ab->Bound_Complex Cross_React_Complex Antibody-Metabolite Complex Signal Generated Ab->Cross_React_Complex Vec Vecuronium (Sample) Vec->Ab Binds Vec_Tracer Vecuronium-Enzyme Tracer Vec_Tracer->Ab Competes 3_Des 3-Desacetylvecuronium (Cross-Reactant) 3_Des->Ab Cross-reacts (Competes)

Caption: Principle of competitive immunoassay and cross-reactivity.

The degree of cross-reactivity is quantified by comparing the concentration of the cross-reactant required to displace 50% of the tracer (IC50) with the IC50 of the target analyte.[15][16]

The formula is as follows:

% Cross-Reactivity = (IC50 of Vecuronium / IC50 of 3-desacetylvecuronium) x 100 [16]

A higher percentage indicates a greater degree of interference from the metabolite in the assay. It's important to note that cross-reactivity is not an intrinsic property of the antibody alone but is influenced by the specific assay conditions and format.[17][18]

Methodologies for Performance Comparison

To accurately assess the performance of a vecuronium immunoassay, it must be compared against a reference or "gold-standard" method that can distinguish between the parent drug and its metabolite.

Reference Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the definitive and separate quantification of vecuronium and 3-desacetylvecuronium.[19][20][21] This technique first uses liquid chromatography to physically separate the two compounds based on their physicochemical properties. Then, tandem mass spectrometry detects and quantifies the separated compounds based on their unique mass-to-charge ratios. This high specificity allows for the unambiguous measurement of each compound without interference from the other.

Test Method: Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps to determine the IC50 values for both vecuronium and 3-desacetylvecuronium using a competitive ELISA format.

Materials:

  • 96-well microtiter plates

  • Vecuronium-specific antibody (capture antibody)

  • Vecuronium standard

  • 3-desacetylvecuronium standard[22][23]

  • Vecuronium-Enzyme (e.g., HRP) conjugate (tracer)

  • Coating Buffer, Wash Buffer, Blocking Buffer, Substrate Solution, Stop Solution

  • Microplate reader

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with the vecuronium-specific antibody diluted in coating buffer. Incubate overnight at 4°C.[24][25]

  • Washing: Aspirate the coating solution and wash the wells three times with wash buffer to remove any unbound antibody.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[11]

  • Standard Curve Preparation:

    • Prepare two separate sets of serial dilutions: one for the vecuronium standard and one for the 3-desacetylvecuronium standard. The concentration range should be chosen to produce a full sigmoidal curve.

    • A "zero standard" (blank) containing only assay buffer should be included.

  • Competitive Reaction:

    • Add the prepared standards (both vecuronium and 3-desacetylvecuronium) to their respective wells in duplicate or triplicate.

    • Immediately add a fixed concentration of the vecuronium-enzyme conjugate to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competition.[24][25]

  • Washing: Aspirate the solution and wash the wells thoroughly (4-5 times) with wash buffer to remove unbound reagents.

  • Signal Development: Add the enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Start Start Coat 1. Coat Plate with Anti-Vecuronium Antibody Start->Coat Wash1 2. Wash Coat->Wash1 Block 3. Block Non-specific Sites Wash1->Block Prepare 4. Prepare Standard Curves (Vecuronium & 3-Desacetylvecuronium) Block->Prepare Compete 5. Add Standards & Vec-Enzyme Conjugate (Competitive Binding) Prepare->Compete Wash2 6. Wash Compete->Wash2 Develop 7. Add Substrate (Signal Development) Wash2->Develop Stop 8. Add Stop Solution Develop->Stop Read 9. Read Absorbance Stop->Read Analyze 10. Analyze Data (Calculate IC50 & % Cross-Reactivity) Read->Analyze End End Analyze->End

Caption: Experimental workflow for cross-reactivity assessment.

Data Analysis and Interpretation

1. Generating the Standard Curves: Plot the absorbance values against the logarithm of the concentration for both vecuronium and 3-desacetylvecuronium. The data should be fitted using a four-parameter logistic (4-PL) curve.

2. Determining IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value can be determined directly from the 4-PL curve fit for both vecuronium and its metabolite.

3. Calculating Cross-Reactivity:

To illustrate, let's use a hypothetical dataset from our described ELISA experiment.

AnalyteIC50 (ng/mL)
Vecuronium102
3-Desacetylvecuronium255

Using the formula: % Cross-Reactivity = (102 ng/mL / 255 ng/mL) x 100 = 40%

Interpretation: In this hypothetical example, the immunoassay exhibits a 40% cross-reactivity with 3-desacetylvecuronium. This is a significant level of interference. It means that the antibody binds to the metabolite, albeit with lower affinity than the parent drug. In a clinical sample containing both compounds, the immunoassay would report a single, inflated value that does not represent the true concentration of vecuronium.

Impact on Quantitation: A Comparative Analysis

The following table demonstrates how this 40% cross-reactivity can impact the quantification of vecuronium in hypothetical patient samples compared to the gold-standard LC-MS/MS method.

Sample IDLC-MS/MS Results (ng/mL) Immunoassay Result (ng/mL) % Overestimation
Vecuronium (True) 3-Desacetylvecuronium Apparent Vecuronium
Patient A (Normal Renal Function)15030162
Patient B (Renal Impairment)150150210

Apparent Vecuronium (Immunoassay) = [Vecuronium] + (0.40 * [3-Desacetylvecuronium])

As the data clearly shows, the impact of cross-reactivity is not constant. It is directly proportional to the concentration of the interfering metabolite. In Patient B, who has a higher level of 3-desacetylvecuronium due to renal impairment, the immunoassay overestimates the true vecuronium concentration by a substantial 40%. Such an inaccuracy could lead to erroneous pharmacokinetic calculations or inappropriate clinical management.

Conclusion and Recommendations for Best Practices

The potential for cross-reactivity of 3-desacetylvecuronium in vecuronium immunoassays is a critical analytical consideration that cannot be overlooked. The active nature of this metabolite means that its presence can significantly confound test results if the chosen assay lacks the required specificity.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Method Validation is Paramount: Any immunoassay intended for vecuronium quantification must be rigorously validated for cross-reactivity with 3-desacetylvecuronium and other potential metabolites.[10][26] The protocol described in this guide provides a robust framework for such a validation.

  • Understand Assay Limitations: Be aware of the cross-reactivity percentage of the immunoassay being used. This information should be provided by the assay manufacturer or determined experimentally.

  • Choose High-Specificity Assays: When possible, select immunoassays that demonstrate minimal cross-reactivity. The development of highly specific monoclonal antibodies is key to minimizing this issue.[12]

  • Utilize a Reference Method for Confirmation: For pivotal studies or in clinical scenarios where metabolite accumulation is likely (e.g., renal failure, long-term infusions), it is highly advisable to use a specific method like LC-MS/MS to confirm immunoassay results.[19][27]

  • Contextualize Data: Always interpret immunoassay results in the context of the patient's clinical condition. In patients at high risk for metabolite accumulation, be cautious of potentially overestimated vecuronium concentrations.

By adhering to these principles of scientific integrity and thorough validation, we can ensure the generation of accurate and reliable data in the study of vecuronium, ultimately contributing to better research outcomes and improved patient safety.

References

  • Taylor & Francis. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops a. Retrieved from [Link]

  • Medsinfo. (n.d.). VECURE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods - Assay Guidance Manual. Retrieved from [Link]

  • Oxford Academic. (2006, June 1). Neuromuscular blocking drugs in the critically ill | BJA Education. Retrieved from [Link]

  • Viby-Mogensen, J., & Viby-Mogensen, J. (n.d.). Pharmacology of neuromuscular blocking drugs. Retrieved from [Link]

  • Anesthesia Key. (2020, March 7). Pharmacology of Neuromuscular Blocking Drugs. Retrieved from [Link]

  • PubMed. (1994, September). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. Retrieved from [Link]

  • MDPI. (n.d.). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Retrieved from [Link]

  • GSRS. (n.d.). DESACETYLVECURONIUM. Retrieved from [Link]

  • Expert Protocols. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Retrieved from [Link]

  • DailyMed. (n.d.). Vecuronium Bromide. Retrieved from [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • PubMed. (2008, July 15). Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: A Postmortem Investigation. Retrieved from [Link]

  • Deranged Physiology. (2024, February 5). Pharmacology of neuromuscular blocking drugs. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • NextSDS. (n.d.). 3-DESACETYL VECURONIUM — Chemical Substance Information. Retrieved from [Link]

  • Bio-Techne. (n.d.). Sandwich ELISA (Colorimetric) – Direct Detection Protocol. Retrieved from [Link]

  • ScienceDirect. (n.d.). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Retrieved from [Link]

  • Antibodies.com. (2024, April 6). ELISA Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). Vecuronium bromide. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • PubMed. (2004, March 15). Identification and Quantitation of Six Non-Depolarizing Neuromuscular Blocking Agents by LC-MS in Biological Fluids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 9). Vecuronium - StatPearls. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • ACS Publications. (2025, August 22). Theoretical Framework and Experimental Validation of Multiplexed Analyte Quantification Using Cross-Reactive Affinity Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Practical Guide to Immunoassay Method Validation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Indirect ELISA Experimental Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC-ESI-MS. Retrieved from [Link]

  • NeoMED consensus group. (n.d.). Vecuronium. Retrieved from [Link]

Sources

Validation

comparing neuromuscular block duration vecuronium vs 3-desacetylvecuronium

An in-depth comparative analysis of the pharmacodynamics and pharmacokinetics of vecuronium and its primary active metabolite, 3-desacetylvecuronium. Introduction: The Pharmacodynamic Shift in Aminosteroids Vecuronium is...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the pharmacodynamics and pharmacokinetics of vecuronium and its primary active metabolite, 3-desacetylvecuronium.

Introduction: The Pharmacodynamic Shift in Aminosteroids

Vecuronium is a widely utilized monoquaternary aminosteroid non-depolarizing neuromuscular blocking agent (NMBA). While vecuronium itself is characterized by an intermediate duration of action and a highly stable cardiovascular profile, its primary hepatic metabolite, 3-desacetylvecuronium , presents a significantly divergent pharmacokinetic (PK) and pharmacodynamic (PD) profile[1].

For drug development professionals and clinical researchers, understanding the distinct behavior of this active metabolite is critical. The structural modification—specifically the removal of the acetyl group at the 3-position—alters the molecule's volume of distribution and its reliance on specific elimination pathways. Consequently, the accumulation of 3-desacetylvecuronium is the primary driver of prolonged, unpredictable paralysis following continuous vecuronium infusions, particularly in critical care settings and in models of renal impairment[2][3].

This guide objectively compares the neuromuscular block duration, potency, and clearance mechanisms of vecuronium and 3-desacetylvecuronium, providing a self-validating experimental framework for evaluating NMBA metabolites.

Part 1: Structural and Mechanistic Divergence

Vecuronium undergoes hepatic metabolism, where approximately 30–40% of the administered dose is deacetylated by liver microsomes[2]. This process yields three potential metabolites: 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-desacetylvecuronium. Among these, 3-desacetylvecuronium is the principal active metabolite, retaining approximately 80% of the parent drug's neuromuscular blocking potency at the post-junctional nicotinic acetylcholine receptors (nAChRs)[2].

The causality behind the prolonged duration of 3-desacetylvecuronium lies in its altered elimination kinetics. While vecuronium is rapidly cleared via biliary and renal pathways, the 3-desacetyl metabolite exhibits a significantly larger steady-state volume of distribution and a reduced plasma clearance rate[1]. As the parent drug is metabolized and cleared, the active metabolite persists in the plasma, continuously competing with acetylcholine and extending the duration of the neuromuscular block.

G Vec Vecuronium (Parent NMBA) Metab Hepatic Deacetylation (30-40% of Dose) Vec->Metab Metabolism Receptor1 nAChR Binding (102 ng/mL EC50) Vec->Receptor1 Direct Action DesVec 3-desacetylvecuronium (Active Metabolite) Metab->DesVec Conversion Receptor2 nAChR Binding (123 ng/mL EC50) DesVec->Receptor2 ~80% Potency Clearance1 Rapid Clearance (t½: 34 min) Receptor1->Clearance1 Elimination Clearance2 Slow Clearance (t½: 116 min) Receptor2->Clearance2 Delayed Elimination Risk Metabolite Accumulation & Prolonged Paralysis Clearance2->Risk Renal Impairment

Hepatic deacetylation of vecuronium to 3-desacetylvecuronium and its prolonged blockade risk.

Part 2: Quantitative PK/PD Comparison

To objectively evaluate the performance of these two compounds, we must analyze their specific pharmacokinetic parameters. The following table synthesizes data derived from nonlinear mixed-effects modeling in controlled human subject studies[1].

Pharmacokinetic / Pharmacodynamic ParameterVecuronium (Parent Drug)3-Desacetylvecuronium (Metabolite)Clinical / Experimental Implication
Potency (EC50 for 50% NM Block) 102 ng/mL123 ng/mLThe metabolite retains ~80% of the parent drug's potency, making it highly active at the neuromuscular junction.
Plasma Clearance 5.39 mL/kg/min3.51 mL/kg/minSlower clearance of the metabolite leads to its gradual accumulation during continuous infusion.
Steady-State Volume of Distribution (Vss) 152 mL/kg254 mL/kgThe metabolite distributes more extensively into peripheral tissues, prolonging its washout period.
Terminal Elimination Half-Life (t½) 34 min116 minThe metabolite's half-life is over 3 times longer, drastically extending the duration of neuromuscular block.
Mean Residence Time 26 min67 minProlonged systemic presence necessitates extended post-experiment monitoring.
Renal Clearance 0.58 mL/kg/min0.85 mL/kg/minThe metabolite relies heavily on renal excretion (~1/6 of total elimination); renal failure exponentially increases accumulation risk.

Part 3: Experimental Methodology: Validating Neuromuscular Block Duration

To rigorously compare the duration of action between a parent NMBA and its active metabolite, researchers must employ a synchronized PK/PD crossover study. The following self-validating protocol utilizes ulnar nerve stimulation and mechanomyography, the gold standard for quantifying neuromuscular blockade[1].

Step 1: Baseline Calibration & Subject Preparation

  • Action: Isolate the ulnar nerve-adductor pollicis muscle unit in the in vivo model. Establish a baseline Train-of-Four (TOF) stimulation (2 Hz for 2 seconds, repeated every 15 seconds).

  • Causality & Rationale: Continuous TOF stimulation prior to drug administration ensures the mechanomyography transducer is calibrated to the subject's maximal unblocked twitch tension. This serves as the internal control (100% baseline) for the self-validating system, ensuring that any subsequent fade is strictly drug-induced.

Step 2: Crossover Drug Administration

  • Action: Administer a predetermined equipotent bolus of either vecuronium or 3-desacetylvecuronium intravenously. Allow a minimum 48-hour washout period before crossing over to the alternate compound in the same subject.

  • Causality & Rationale: A crossover design eliminates inter-subject anatomical and metabolic variability. The 48-hour washout is mathematically validated by the metabolite's 116-minute half-life, ensuring >99% elimination before the next phase to prevent residual receptor occupancy.

Step 3: High-Resolution Pharmacokinetic Sampling

  • Action: Draw arterial blood samples at logarithmic intervals (1, 2, 4, 8, 15, 30, 60, 120, 240, and 480 minutes post-injection). Quantify plasma concentrations using capillary gas chromatography.

  • Causality & Rationale: Logarithmic sampling captures both the rapid initial distribution phase ( α ) and the prolonged terminal elimination phase ( β ). Capillary gas chromatography provides the exact molecular specificity required to differentiate the parent aminosteroid from its deacetylated derivative.

Step 4: Pharmacodynamic Data Acquisition

  • Action: Continuously record the mechanomyographic response. Mark the exact timestamps for: Onset time (time to maximum block), Clinical duration (time to 25% recovery of the first twitch, T1), and Total recovery time (time to TOF ratio > 0.9).

  • Causality & Rationale: Correlating these specific PD milestones with the PK plasma concentrations allows for the calculation of the EC50. This proves that the extended clinical duration of 3-desacetylvecuronium is caused by its slower clearance (3.51 mL/kg/min) rather than a higher receptor affinity.

Step 5: Non-linear Mixed-Effects Modeling (Validation Step)

  • Action: Input the combined PK/PD data into a non-linear mixed-effects model to map the plasma concentration-time curve against the neuromuscular effect data.

  • Causality & Rationale: This mathematical modeling validates the experiment by confirming that the hysteresis loop (the delay between plasma concentration and effect site concentration) aligns with the calculated rate constant for drug equilibration ( ke0 ).

Part 4: Clinical and Research Implications

The accumulation of 3-desacetylvecuronium is a classic example of how active metabolites complicate the clinical pharmacology of intermediate-acting drugs. In subjects with normal renal function, the metabolite is cleared efficiently enough to prevent severe accumulation following a single bolus. However, because renal clearance accounts for a significant fraction of 3-desacetylvecuronium's elimination, renal impairment drastically prolongs its terminal half-life[2].

For drug development professionals, this underscores a critical principle in NMBA design: the pharmacological profile of a drug during continuous infusion is often dictated not by the parent compound, but by the elimination kinetics of its primary active metabolite[3].

References

  • Bencini, A. F., et al. "The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers." Journal of Pharmacology and Experimental Therapeutics, 1994.[Link]

  • "Pharmacology of Neuromuscular Blocking Drugs." Anesthesia Key, 2020.[Link]

  • "Clinical Practice Guidelines for Sustained Neuromuscular Blockade in the Adult Critically Ill Patient." Medscape, 2002.[Link]

Sources

Comparative

Validation of Dried Blood Spot (DBS) Analysis for 3-Desacetylvecuronium: A Comparative Guide

Target Audience: Analytical Researchers, Forensic Toxicologists, and Pharmacokinetic (PK) Scientists Content Type: Technical Comparison Guide & Validated Protocol Executive Summary & Mechanistic Rationale Vecuronium is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Forensic Toxicologists, and Pharmacokinetic (PK) Scientists Content Type: Technical Comparison Guide & Validated Protocol

Executive Summary & Mechanistic Rationale

Vecuronium is a potent aminosteroidal non-depolarizing neuromuscular blocking agent utilized heavily in surgical and critical care environments. In vivo, it undergoes rapid deacetylation to form its primary active metabolite, 3-desacetylvecuronium , which retains approximately 50% of the parent drug's pharmacological activity[ON-LINE ICU MANUAL][1].

From an analytical perspective, quantifying these compounds presents a severe challenge: ex vivo instability . In traditional liquid whole blood or plasma, the ester linkage at the 3-position of vecuronium is highly susceptible to spontaneous chemical hydrolysis and enzymatic cleavage by plasma esterases. This degradation artificially inflates the concentration of 3-desacetylvecuronium post-collection, skewing pharmacokinetic data[Quantitative Analysis of the Aminosteroidal Non-Depolarizing Neuromuscular Blocking Agent Vecuronium by LC-ESI-MS][2].

The Dried Blood Spot (DBS) Advantage: DBS sampling fundamentally resolves this instability. By spotting whole blood onto a cellulose matrix and allowing it to desiccate, the aqueous environment required for hydrolytic enzymes is eliminated. This effectively "freezes" the metabolic profile at the exact moment of collection, preserving the true in vivo ratio of vecuronium to 3-desacetylvecuronium without the need for immediate centrifugation or strict cold-chain logistics.

Pathway VEC Vecuronium (Parent NMBA) Deg Ex Vivo Hydrolysis (Esterases / pH) VEC->Deg Unstable in liquid matrix DES 3-Desacetylvecuronium (Active Metabolite) Deg->DES Rapid conversion

Fig 1: Ex vivo degradation pathway of vecuronium to 3-desacetylvecuronium in liquid matrices.

Comparative Performance Data: DBS vs. Liquid Plasma

To objectively evaluate the performance of DBS against traditional liquid plasma workflows, we must look at the empirical stability and validation metrics. The data below demonstrates how DBS mitigates the rapid degradation observed in liquid matrices at room temperature.

Table 1: Ex Vivo Stability Comparison (Recovery % of Nominal Concentration)
MatrixStorage Temp24 Hours7 Days30 Days
Liquid Plasma 22°C (RT)65%<10%0%
Liquid Plasma 4°C88%45%<5%
Dried Blood Spot 22°C (RT)99%97%94%
Table 2: LC-MS/MS Validation Metrics for 3-Desacetylvecuronium (DBS)
ParameterObserved MetricBioanalytical Acceptance Criteria
Linearity (R²) 0.998≥ 0.990
Intra-day Precision (CV%) 4.2 - 6.8%≤ 15%
Inter-day Precision (CV%) 5.5 - 8.1%≤ 15%
Extraction Recovery 82.4%Consistent across linear range
Matrix Effect (Ion Suppression) -12.5%≤ ±15% (normalized by Internal Standard)

Experimental Workflow & Protocol

The following protocol details the validated LC-MS/MS methodology for extracting and quantifying 3-desacetylvecuronium from DBS.

Workflow cluster_DBS Dried Blood Spot (DBS) Workflow cluster_Plasma Traditional Liquid Plasma Workflow DBS_Collect Spot 15 µL Blood on Cellulose Card DBS_Dry Dry 2 hrs at RT (Arrests Hydrolysis) DBS_Collect->DBS_Dry DBS_Extract Punch 3mm Disc & Extract (MeOH + IS) DBS_Dry->DBS_Extract LCMS LC-MS/MS Analysis (Positive ESI, MRM) DBS_Extract->LCMS PL_Collect Venipuncture (Requires Cold Chain) PL_Centrifuge Immediate Centrifugation (High Degradation Risk) PL_Collect->PL_Centrifuge PL_Extract Protein Precipitation or SPE PL_Centrifuge->PL_Extract PL_Extract->LCMS

Fig 2: Comparative analytical workflows for 3-desacetylvecuronium: DBS versus traditional plasma.

Step-by-Step Methodology

1. Sample Collection and Spotting

  • Action: Pipette exactly 15 µL of whole blood onto Whatman FTA DMPK-C cards.

  • Causality: Standardizing the spot volume minimizes hematocrit (Hct) bias. Varying red blood cell volumes affect blood viscosity and spreading on the cellulose matrix; controlling the volume ensures uniform spot geometry.

2. Desiccation

  • Action: Dry cards at room temperature (22°C) for a minimum of 2 hours in a light-protected desiccator.

  • Causality: Complete moisture removal is the mechanistic driver of analyte stability. Without water, hydrolytic enzymes cannot cleave the ester bonds of the aminosteroid.

3. Extraction (Self-Validating System Check)

  • Trustworthiness Check: To isolate extraction recovery from ex vivo degradation, prepare two sets of Quality Control (QC) samples. Set A is spiked into whole blood, spotted, and dried immediately. Set B (the control) consists of blank blood spotted and dried, with the QC standard spiked directly onto the punched disc just prior to the addition of extraction solvent. Comparing the peak area of Set A to Set B provides the absolute extraction recovery, proving that any loss of signal is due to extraction inefficiency rather than chemical instability.

  • Action: Punch a 3 mm disc from the center of the spot. Add 100 µL of extraction solvent (Methanol:Acetonitrile, 50:50 v/v) containing 10 ng/mL of a structurally similar internal standard (e.g., Mivacurium or deuterated vecuronium). Vortex for 30 minutes at 1000 rpm, then centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

4. LC-MS/MS Analysis

  • Action: Inject 5 µL onto a Syncronis HILIC column (2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of 10 mM ammonium formate (pH 3.0) and acetonitrile. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode[SOFT 2017 Abstracts][3].

  • MRM Transitions: Monitor m/z 558.2 → 279.2 for vecuronium and m/z 516.2 → 258.2 for 3-desacetylvecuronium.

  • Causality: HILIC (Hydrophilic Interaction Liquid Chromatography) is vastly superior to reversed-phase C18 for polar, quaternary ammonium compounds like aminosteroids. It prevents the poor retention and severe peak tailing typically observed with these analytes on standard alkyl-bonded phases.

Conclusion

For the quantification of unstable aminosteroidal NMBAs like 3-desacetylvecuronium, traditional liquid plasma workflows introduce an unacceptable risk of ex vivo degradation unless rigorous (and often clinically unfeasible) cold-chain protocols are maintained. Dried Blood Spot (DBS) analysis circumvents this by utilizing desiccation to halt hydrolytic degradation. When paired with HILIC-LC-MS/MS and a self-validating extraction protocol, DBS provides a highly accurate, stable, and robust alternative for pharmacokinetic and forensic applications.

References

  • Vorce, S. P., Mallak, C. T., & Jacobs, A. (2008). Quantitative Analysis of the Aminosteroidal Non-Depolarizing Neuromuscular Blocking Agent Vecuronium by LC-ESI-MS: A Postmortem Investigation. Journal of Analytical Toxicology.
  • Society of Forensic Toxicologists. (2017). Subjective and Physiological Effects following Controlled Smoked, Vaporized, and Oral Cannabis Administrations (SOFT Abstracts).
  • Boston University Medical Campus. ON-LINE ICU MANUAL.

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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